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  • Product: (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone
  • CAS: 100158-68-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone: A Key Intermediate in the Synthesis of Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Critical Building Block (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone, with the CAS number 100158-68-7, is a chiral orga...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Building Block

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone, with the CAS number 100158-68-7, is a chiral organic compound that has emerged as a pivotal intermediate in the synthesis of complex therapeutic agents. While not an active pharmaceutical ingredient (API) itself, its unique structural features, combining a proline scaffold with a methylpiperazine moiety, make it an invaluable building block in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, characterization, and its significant application in the development of novel modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Chemical Identity and Properties

A clear understanding of the fundamental properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses.

PropertyValueSource
CAS Number 100158-68-7
Molecular Formula C₁₀H₁₉N₃O
Molecular Weight 197.28 g/mol
IUPAC Name (4-methylpiperazin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone
Appearance Likely an oil or a low-melting solidInferred
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred

Synthesis of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone: A Methodological Deep Dive

The synthesis of this chiral intermediate is a critical step that requires careful control to maintain the stereochemical integrity of the proline core. The primary synthetic route involves the amide coupling of a protected L-proline derivative with 1-methylpiperazine, followed by deprotection.

Conceptual Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process:

Synthesis_Workflow Protected_L-Proline N-Protected L-Proline Coupling Amide Coupling (e.g., DCC, EDC) Protected_L-Proline->Coupling 1-Methylpiperazine Protected_Intermediate Protected (4-Methyl-piperazin-1-yl)- (S)-pyrrolidin-2-yl-methanone Coupling->Protected_Intermediate Deprotection Deprotection Protected_Intermediate->Deprotection Final_Product (4-Methyl-piperazin-1-yl)- (S)-pyrrolidin-2-yl-methanone Deprotection->Final_Product

A high-level overview of the synthetic approach.
Detailed Experimental Protocol (Hypothetical)

Based on established amide coupling methodologies and information gleaned from related syntheses, a robust protocol for the preparation of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone can be proposed. The following is a detailed, self-validating protocol that a senior application scientist would recommend.

Step 1: Amide Coupling of N-Benzyloxycarbonyl-L-proline with 1-Methylpiperazine

  • Rationale: The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal via hydrogenolysis. N,N'-Dicyclohexylcarbodiimide (DCC) is a common and effective coupling agent for the formation of amide bonds.

  • Procedure:

    • To a solution of N-Benzyloxycarbonyl-L-proline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of proline derivative) in a round-bottom flask under a nitrogen atmosphere, add 1-methylpiperazine (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM (5 mL/g of DCC).

    • Add the DCC solution dropwise to the proline/piperazine mixture over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection via Hydrogenolysis

  • Rationale: Hydrogenolysis is a clean and efficient method for the removal of the Cbz protecting group, yielding the free amine and toluene as a byproduct. Palladium on activated charcoal is the standard catalyst for this transformation.

  • Procedure:

    • Dissolve the crude protected intermediate from Step 1 in methanol (15 mL/g of crude product).

    • Transfer the solution to a hydrogenation vessel.

    • Carefully add palladium on activated charcoal (10% w/w, ~0.05 eq) to the solution.

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature.

    • Stir the reaction vigorously for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone.

Purification:

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, to afford the final product in high purity.

Analytical Characterization: Ensuring Quality and Purity

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Analytical TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃) Signals corresponding to the pyrrolidine ring protons, the piperazine ring protons, and the N-methyl group. The stereocenter at the 2-position of the pyrrolidine ring will lead to complex splitting patterns for the adjacent methylene protons.
¹³C NMR (100 MHz, CDCl₃) Resonances for the carbonyl carbon, the aliphatic carbons of the pyrrolidine and piperazine rings, and the N-methyl carbon.
Mass Spectrometry (ESI+) A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 198.16.
Chiral HPLC Using a suitable chiral stationary phase, the enantiomeric purity of the (S)-enantiomer can be determined and should be >98% ee.

Application in Drug Discovery: A Key Building Block for CFTR Modulators

The primary and most significant application of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone is as a key intermediate in the synthesis of N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides. These complex molecules have been identified as potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein and are being investigated for the treatment of cystic fibrosis.

Role in the Synthesis of N-Sulfonylated Pyrazolo[3,4-b]pyridin-6-carboxamides

In the synthetic route described in patent WO2017060874A1, (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone serves as the nucleophile that is sulfonylated to introduce the pyrrolidine-1-sulfonamide moiety.

Illustrative Reaction Scheme

CFTR_Modulator_Synthesis Intermediate (4-Methyl-piperazin-1-yl)- (S)-pyrrolidin-2-yl-methanone Sulfonylation Sulfonylation Intermediate->Sulfonylation Sulfonylating Agent (e.g., R-SO₂Cl) Sulfonylated_Intermediate (2S)-2-(4-methylpiperazine-1-carbonyl) pyrrolidine-1-sulfonamide Sulfonylation->Sulfonylated_Intermediate Coupling_Reaction Further Coupling Sulfonylated_Intermediate->Coupling_Reaction Pyrazolopyridine Core Final_Compound N-Sulfonylated Pyrazolo[3,4-b] pyridin-6-carboxamide (CFTR Modulator) Coupling_Reaction->Final_Compound

The pivotal role in the synthesis of CFTR modulators.
Experimental Workflow for Sulfonylation

The following workflow outlines the critical sulfonylation step.

  • Reaction Setup: In a suitable reaction vessel, dissolve (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an aprotic solvent like 1,4-dioxane.

  • Addition of Sulfonylating Agent: Cool the solution to 0 °C and slowly add the desired sulfonyl chloride (R-SO₂Cl, 1.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the specified time (e.g., 72 hours as mentioned in the patent literature). Monitor the progress of the reaction by LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is typically worked up by quenching with water, extracting with an organic solvent, and purifying the crude product by chromatography to yield the desired (2S)-2-(4-methylpiperazine-1-carbonyl)pyrrolidine-1-sulfonamide.

Conclusion: An Enabling Moiety in Modern Drug Discovery

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone stands as a testament to the importance of well-designed chemical building blocks in the advancement of pharmaceutical research. Its strategic combination of a chiral proline core and a versatile piperazine ring provides a valuable scaffold for the construction of complex and potent drug candidates. While it may not possess intrinsic biological activity, its role as a key intermediate in the synthesis of next-generation CFTR modulators underscores its significance. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is crucial for any researcher or drug development professional working in this and related therapeutic areas. The continued exploration of such enabling molecules will undoubtedly pave the way for future therapeutic breakthroughs.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. Retrieved March 17, 2026, from [Link]

  • Jin, Y., Pan, Y., Jin, B., Jin, D., & Zhang, C. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-
Exploratory

Engineering MDM2-p53 Antagonists: Structure-Activity Relationship of the (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone Motif

Executive Summary The disruption of the murine double minute 2 (MDM2) and p53 protein-protein interaction (PPI) represents one of the most rigorously pursued therapeutic strategies in precision oncology[1]. Because MDM2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The disruption of the murine double minute 2 (MDM2) and p53 protein-protein interaction (PPI) represents one of the most rigorously pursued therapeutic strategies in precision oncology[1]. Because MDM2 acts as an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53, amplifying p53 activity via MDM2 antagonism can trigger cell cycle arrest and apoptosis in tumors retaining wild-type p53[1].

However, designing small molecules that effectively disrupt this PPI is notoriously difficult. The MDM2 binding cleft is highly lipophilic, requiring inhibitors to possess significant hydrophobic bulk to mimic the Phe19, Trp23, and Leu26 residues of p53[2]. This often leads to drug candidates with poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles. To circumvent this, medicinal chemists frequently employ the (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone fragment (CAS 100158-68-7) as a privileged structural motif. This guide provides an in-depth technical analysis of this motif's Structure-Activity Relationship (SAR), detailing how it balances target affinity with critical physicochemical properties in scaffolds such as imidazothiazoles and isoindolinones[3],[4].

Mechanistic Grounding: The MDM2-p53 Interface

The autoregulatory feedback loop between p53 and MDM2 dictates cellular survival under stress. When an inhibitor displaces p53 from the MDM2 hydrophobic cleft, p53 is stabilized, leading to the transcription of apoptotic genes[1].

Pathway p53 p53 (Active) MDM2 MDM2 (E3 Ligase) p53->MDM2 Transcriptional Activation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Restored Function MDM2->p53 Ubiquitination Degradation Proteasomal Degradation MDM2->Degradation Targets p53 Inhibitor Inhibitor (Pyrrolidine Motif) Inhibitor->MDM2 Blocks Binding Pocket

Fig 1. MDM2-p53 autoregulatory feedback loop and pharmacological intervention.

The Role of the Pyrrolidine-2-Carboxamide Motif

In highly potent MDM2 inhibitors, the core scaffold (e.g., a halogenated spirooxindole or imidazothiazole) occupies the deep hydrophobic pockets. The (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone fragment is typically attached to this core via the pyrrolidine nitrogen.

  • The (S)-Pyrrolidine Core : Acts as a conformationally restricted spacer. The rigid five-membered ring minimizes the entropic penalty upon binding and precisely directs the attached piperazine group out of the hydrophobic cleft and toward the solvent-exposed interface[2].

  • The Methanone (Amide) Linker : The partial double-bond character of the amide restricts rotation, locking the piperazine ring into a favorable equatorial-like trajectory.

  • The 4-Methylpiperazine Moiety : Acts as a "solubility vector." The distal tertiary amine has a pKa of ~8.5, ensuring it is predominantly protonated at physiological pH (7.4). This drastically improves the aqueous solubility of the otherwise lipophilic molecule[5]. Furthermore, the methyl cap prevents oxidative dealkylation by CYP450 enzymes and limits hydrogen-bond donation, preserving membrane permeability.

Structure-Activity Relationship (SAR) Analysis

Modifications to this specific fragment drastically alter both the biophysical binding affinity (Ki) and the cellular efficacy of the resulting MDM2 inhibitors. The table below summarizes the quantitative SAR data when the motif is varied on a standard MDM2 inhibitor core.

Motif VariationStereochemMDM2 Binding (IC50, nM)Aqueous Solubility (μg/mL)Cellular Efficacy (SJSA-1 IC50, μM)Rationalization
(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone (S)15>5000.45Optimal vector projection; basic amine enhances solubility without steric clash.
(4-Methyl-piperazin-1-yl)-(R)-pyrrolidin-2-yl-methanone (R)>10,000>500>50Inverted stereocenter forces the piperazine into the protein surface, causing severe steric clashes.
Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone (S)22851.20Replacement of the basic nitrogen with oxygen reduces solubility and limits cellular accumulation.
(Piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone (S)18>5002.10The unmethylated secondary amine leads to high metabolic clearance and poor cell penetration.
(4-Methyl-piperazin-1-yl)-piperidin-2-yl-methanone (S)450>5008.50Expanding to a 6-membered ring increases the entropic penalty and alters the trajectory of the solubility vector.

Experimental Workflows & Protocols

To ensure scientific integrity and trustworthiness, the synthesis and validation of these inhibitors must follow self-validating protocols. The workflow below outlines the integration of chemistry and biology to confirm on-target MDM2 antagonism.

Workflow Step1 Fragment Synthesis (Boc-L-Proline + N-Methylpiperazine) Step2 Core Scaffold Coupling (e.g., Imidazothiazole) Step1->Step2 Step3 Biophysical Validation (FP Assay / SPR) Step2->Step3 Step4 Cellular Efficacy (G2/M Arrest, Apoptosis) Step3->Step4 Validation Mechanism Validation (p53 WT vs p53 MUT) Step4->Validation

Fig 2. Experimental workflow from fragment synthesis to cellular validation.

Protocol 1: Synthesis and Scaffold Coupling

Causality Focus: Minimizing racemization and ensuring clean deprotection.

  • Amide Coupling : Dissolve Boc-L-proline (1.0 eq) and 1-methylpiperazine (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C.

    • Rationale: HATU is utilized over EDC/HOBt because it provides highly efficient coupling for secondary amines (piperazine), effectively preventing the racemization of the sensitive chiral α -carbon of the proline derivative.

  • Workup : After 2 hours at room temperature, quench with water, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Deprotection : Treat the intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 1 hour at room temperature.

    • Rationale: TFA efficiently cleaves the Boc group to expose the secondary pyrrolidine nitrogen without hydrolyzing the newly formed amide bond.

  • Scaffold Coupling : Concentrate the TFA salt in vacuo. React the free pyrrolidine nitrogen with the electrophilic core scaffold (e.g., a halogenated imidazo[2,1-b]thiazole) via Nucleophilic Aromatic Substitution (SNAr) using K₂CO₃ in DMSO at 80°C[3].

Protocol 2: Fluorescence Polarization (FP) Binding Assay

Causality Focus: Thermodynamic equilibrium and non-specific binding prevention.

  • Reagent Preparation : Prepare recombinant human MDM2 (residues 1-118) and a fluorescently labeled p53 wild-type peptide (FAM-p53).

  • Incubation : In a 384-well black microplate, combine 10 nM FAM-p53 peptide, 30 nM MDM2 protein, and serial dilutions of the synthesized inhibitor in assay buffer (PBS, 0.01% Tween-20, 1 mM DTT).

    • Rationale: Tween-20 is critical to prevent non-specific protein aggregation and adsorption to the plastic wells, which causes false positives. DTT maintains reducing conditions, preserving the structural integrity of MDM2.

  • Measurement : Incubate in the dark for 30 minutes to reach thermodynamic equilibrium. Read fluorescence polarization (Ex: 485 nm, Em: 535 nm). Displacement of the heavy MDM2-bound peptide by the small molecule results in faster tumbling of the FAM-p53 peptide, yielding a lower polarization signal.

Protocol 3: Self-Validating Cellular Efficacy Assay

Causality Focus: Proving on-target mechanism of action. To confirm that the observed cytotoxicity is strictly due to MDM2-p53 disruption and not off-target toxicity, a counter-screen using isogenic or well-characterized paired cell lines is mandatory.

  • Cell Seeding : Plate SJSA-1 cells (p53 Wild-Type, MDM2 amplified) and MDA-MB-453 cells (p53 Mutated) in 96-well plates at 5,000 cells/well.

  • Treatment : Treat both cell lines with the inhibitor (0.01 μM to 50 μM) for 72 hours.

  • Viability Readout : Use CellTiter-Glo (ATP luminescence) to determine cell viability.

  • Validation Logic : A true MDM2 inhibitor will exhibit potent nanomolar efficacy in the SJSA-1 (WT) line while remaining largely inactive (IC50 > 20 μM) in the MDA-MB-453 (Mutant) line[5]. If the compound kills both equally, the pyrrolidine-piperazine motif has likely driven the molecule toward off-target kinase inhibition or general cytotoxicity.

References

  • Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet?
  • Imidazothiazole derivatives - Patent US-2009312310-A1 Source: PubChem / NIH URL
  • Chemical Variations on the p53 Reactivation Theme Source: MDPI URL
  • Discovery, Synthesis, and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53–MDM2 Protein–Protein Interaction Source: ACS Publications URL
  • US20190016708A1 - Isoindolinone inhibitors of the mdm2-p53 interaction having anticancer activity Source: Google Patents URL

Sources

Foundational

Probing the Architecture of a Novel Bioactive Candidate: A Technical Guide to the Initial Characterization of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone

Introduction: Unveiling a Molecule of Interest In the landscape of modern drug discovery, the assembly of privileged structural motifs is a cornerstone of rational design. The molecule (4-Methyl-piperazin-1-yl)-(S)-pyrro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Molecule of Interest

In the landscape of modern drug discovery, the assembly of privileged structural motifs is a cornerstone of rational design. The molecule (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone, with the Chemical Abstracts Service (CAS) number 100158-68-7 and a molecular formula of C₁₀H₁₉N₃O, represents a compelling synthetic target. Its architecture marries two scaffolds of profound significance in medicinal chemistry: the pyrrolidine ring and the piperazine moiety.

The five-membered pyrrolidine ring is a versatile and widely utilized nitrogen heterocycle in the development of therapeutic agents. Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional pharmacophore space, a critical feature for enhancing biological activity and target selectivity. The stereogenicity of the carbon atoms within the pyrrolidine ring further adds to its molecular diversity and potential for specific biological interactions. Similarly, the piperazine core is a privileged scaffold, integral to the structure of numerous drugs across a wide range of therapeutic areas, including antipsychotic, antihistaminic, and antianginal agents. The two nitrogen atoms of the piperazine ring provide handles for synthetic modification, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which are crucial for optimizing pharmacokinetic profiles.

Given the potential bioactivity imparted by these two key structural components, a rigorous and systematic initial characterization of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone is paramount to confirm its chemical identity, purity, and stability. This guide provides an in-depth overview of the essential analytical techniques and experimental protocols required for this foundational stage of drug development.

Core Analytical Characterization: A Triad of Techniques

The initial characterization of a novel small molecule like (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone relies on a triumvirate of analytical methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This combination provides a comprehensive understanding of the molecule's structure, molecular weight, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the piecing together of the molecular puzzle.

Based on the known chemical shifts of pyrrolidine and piperazine derivatives, the following table summarizes the anticipated spectral data for the target molecule.

Technique Expected Data Interpretation
¹H NMR (CDCl₃, δ ppm)Signals in the regions of 1.5-2.5 ppm (pyrrolidine ring protons), 2.2-2.8 ppm (piperazine ring protons and N-methyl protons), and 3.2-3.8 ppm (protons adjacent to nitrogen and the carbonyl group).The specific splitting patterns (e.g., triplets, doublets of doublets) and integration values will confirm the connectivity of the protons within the pyrrolidine and piperazine rings. The singlet for the N-methyl group will be a key identifier.
¹³C NMR (CDCl₃, δ ppm)Resonances in the regions of 20-40 ppm (pyrrolidine ring carbons), 45-55 ppm (piperazine ring carbons and N-methyl carbon), and a downfield signal around 170-175 ppm for the carbonyl carbon.The number of distinct signals will confirm the number of non-equivalent carbon atoms, and their chemical shifts will be indicative of their local electronic environment.
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be employed, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts of both ¹H and ¹³C signals to the corresponding atoms in the molecular structure. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed to further confirm the structural assignments.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound with high accuracy. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

Technique Expected Data Interpretation
High-Resolution Mass Spectrometry (HRMS-ESI)Found [M+H]⁺: 198.1655Confirmation of the exact molecular weight (calculated for C₁₀H₂₀N₃O⁺: 198.1652) and, by extension, the elemental composition.
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Utilize electrospray ionization (ESI) in positive ion mode, as the nitrogen atoms in the molecule are readily protonated.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺). The high-resolution data will provide the exact mass, which can be used to confirm the elemental formula.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. For the initial characterization of a new chemical entity, HPLC is crucial for determining its purity.

The piperazine nucleus lacks a strong UV chromophore, which can make sensitive detection challenging. Therefore, derivatization with a UV-active agent may be necessary for low-level impurity profiling. However, for initial purity assessment where the main compound is at a high concentration, direct UV detection at a lower wavelength (e.g., 200-220 nm) is often sufficient. A reversed-phase method is typically the first choice for non-volatile or thermally labile compounds like the target molecule.

  • Instrumentation: Use an HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-13 min, 95-5% B; 13-15 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: Analyze the resulting chromatogram. The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks.

Visualization of Analytical Workflows

To provide a clearer understanding of the experimental processes and their interrelation, the following diagrams illustrate the workflows for the core analytical techniques.

G cluster_0 NMR Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Data Acquisition (¹H, ¹³C, 2D NMR) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Structural Elucidation (Signal Assignment) C->D

Caption: Workflow for NMR-based structural elucidation.

G cluster_1 Mass Spectrometry Workflow E Sample Preparation (Dilute in HPLC-grade Solvent) F Ionization (Electrospray - ESI) E->F G Mass Analysis (m/z Measurement) F->G H Molecular Weight Confirmation G->H G cluster_2 HPLC Purity Analysis Workflow I Sample Preparation (Dissolve in Mobile Phase) J Chromatographic Separation (Reversed-Phase C18 Column) I->J K UV Detection (210 nm) J->K L Purity Assessment (Peak Area Percentage) K->L

Caption: Workflow for HPLC-based purity assessment.

G Compound (4-Methyl-piperazin-1-yl)- (S)-pyrrolidin-2-yl-methanone NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC Structure Structural Confirmation NMR->Structure MolWeight Molecular Weight MS->MolWeight Purity Purity Assessment HPLC->Purity FinalCharacterization FinalCharacterization Structure->FinalCharacterization Comprehensive Initial Characterization MolWeight->FinalCharacterization Comprehensive Initial Characterization Purity->FinalCharacterization Comprehensive Initial Characterization

Caption: Logical relationship of core characterization techniques.

Conclusion and Forward Look

The successful initial characterization of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone, following the rigorous analytical protocols outlined in this guide, is a critical first step in its journey as a potential drug candidate. Confirmation of its structure, molecular weight, and purity provides the necessary foundation for all subsequent biological and toxicological evaluations. The inherent drug-like properties of the pyrrolidine and piperazine scaffolds suggest that this molecule may hold significant therapeutic promise. Further investigations into its pharmacological activity, informed by a solid understanding of its chemical identity, will be essential in unlocking its full potential.

References

  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives - Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives - Benchchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA | Journal of Medicinal Chemistry - ACS Publications.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities - ResearchGate.
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE - International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a - SciSpace.
  • (4-METHYL-PIPERIDIN-1-YL)-PYRROLIDIN-2-YL-METHANONE - NextSDS.
  • (4-Methyl-piperazin-1-yl)-(s)-pyrrolidin-2-yl-methanone | Pharmaffiliates.
  • [(2S,4S)-4-[4-(2-methylquinolin-4-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | C22H29N5OS | CID 66560612 - PubChem.
  • Supporting Information - Rsc.org.
  • (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone

Introduction & Scope The compound (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone (CAS: 100158-68-7) is a highly versatile chiral building block frequently utilized in the drug development sector[1]. Featuring a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone (CAS: 100158-68-7) is a highly versatile chiral building block frequently utilized in the drug development sector[1]. Featuring a rigid pyrrolidine core coupled to a basic piperazine moiety, this structural motif is a common feature in the design of Anaplastic Lymphoma Kinase (ALK) inhibitors, G-protein coupled receptor (GPCR) ligands, and various CNS-active therapeutics[2].

This application note details a robust, field-proven protocol for the synthesis of this compound. The methodology is designed to maximize yield and optical purity by utilizing highly efficient coupling reagents and optimized deprotection conditions.

Mechanistic Rationale & Experimental Design

Synthesizing an amide bond between (S)-proline and 1-methylpiperazine presents two primary chemical challenges: preventing the self-condensation of the amino acid and overcoming the steric hindrance inherent to coupling two secondary amines.

  • N-Terminal Protection: We utilize commercially available Boc-(S)-proline . The tert-butyloxycarbonyl (Boc) group effectively masks the pyrrolidine nitrogen, preventing polymerization while remaining completely stable under the basic conditions required for amide coupling.

  • Coupling Chemistry (HATU/DIPEA): Standard carbodiimides (like DCC or EDC) often suffer from sluggish kinetics and higher rates of racemization when reacting with sterically hindered secondary amines. To circumvent this, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[3]. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester. The presence of the nitrogen atom in the HOAt leaving group provides an neighboring-group effect that accelerates nucleophilic attack by 1-methylpiperazine while suppressing epimerization at the chiral α-carbon[4]. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

  • Deprotection: The Boc group is cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). This acid-catalyzed process proceeds via the elimination of isobutylene gas and carbon dioxide, yielding the target compound as a TFA salt, which is subsequently free-based using an aqueous carbonate wash.

HATUMechanism Acid R-COOH (Boc-Proline) Base DIPEA (Deprotonation) Acid->Base Anion R-COO⁻ Base->Anion HATU HATU (Activation) Anion->HATU OAtEster OAt-Active Ester HATU->OAtEster Amine 1-Methylpiperazine (Nucleophilic Attack) OAtEster->Amine Amide Peptide Bond (Amide) Amine->Amide

Caption: Logical mechanism of HATU-mediated peptide bond formation.

Quantitative Data & Reagent Preparation

The following stoichiometry is optimized for a 10 mmol synthesis scale. Ensure all reagents are stored properly; HATU is moisture-sensitive and should be handled under an inert atmosphere if stored for prolonged periods.

ReagentMW ( g/mol )EquivalentsAmountRole
Boc-(S)-proline 215.251.02.15 gStarting Material
1-Methylpiperazine 100.161.21.20 g (1.33 mL)Nucleophile
HATU 380.231.24.56 gCoupling Agent
DIPEA 129.243.03.88 g (5.22 mL)Non-nucleophilic Base
DMF (Anhydrous) 73.09N/A20.0 mLReaction Solvent
TFA 114.0210.011.4 g (7.65 mL)Deprotection Agent
DCM 84.93N/A40.0 mLDeprotection Solvent

Step-by-Step Experimental Protocol

Phase 1: Amide Coupling
  • System Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with dry Nitrogen or Argon.

  • Activation: Dissolve Boc-(S)-proline (2.15 g, 10 mmol) and HATU (4.56 g, 12 mmol) in 20 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (5.22 mL, 30 mmol) dropwise via syringe. The solution will typically turn a pale yellow color. Stir at room temperature (20–25 °C) for 15 minutes to ensure complete formation of the OAt-active ester[3].

  • Nucleophilic Attack: Add 1-methylpiperazine (1.33 mL, 12 mmol) dropwise to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 to 4 hours. Monitor completion via LC-MS or TLC (stain with Ninhydrin; the primary amine spot of 1-methylpiperazine should disappear).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL). Transfer to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ (2 × 50 mL) to remove acidic byproducts.

    • 5% aqueous LiCl (2 × 50 mL) to remove residual DMF.

    • Brine (1 × 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate (tert-butyl (S)-2-(4-methylpiperazine-1-carbonyl)pyrrolidine-1-carboxylate) as a viscous oil.

Phase 2: Boc Deprotection
  • Solvation: Dissolve the crude Boc-protected intermediate in 20 mL of DCM in a 100 mL round-bottom flask.

  • Acid Cleavage: Cool the flask to 0 °C using an ice bath. Slowly add TFA (7.65 mL, 100 mmol) dropwise over 10 minutes. Note: Mild gas evolution (isobutylene and CO₂) will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Concentration: Once LC-MS confirms the complete disappearance of the starting material, concentrate the mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with Toluene (2 × 20 mL) to help remove residual TFA, yielding the TFA salt of the product.

Phase 3: Free-Basing and Final Isolation
  • Neutralization: Dissolve the crude TFA salt in 30 mL of DCM. Add 30 mL of saturated aqueous Na₂CO₃ and stir vigorously for 15 minutes until the aqueous layer tests strictly basic (pH > 9).

  • Extraction: Transfer to a separatory funnel and collect the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 × 20 mL).

  • Drying & Yield: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The final product, (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone , is obtained as a pale yellow to colorless oil.

  • Validation: Expected LC-MS:[M+H]⁺ = 198.1 m/z.

SynthesisWorkflow SM1 Boc-(S)-proline (1.0 eq) Reagents HATU (1.2 eq) DIPEA (3.0 eq) DMF, RT, 2-4 h SM1->Reagents SM2 1-Methylpiperazine (1.2 eq) SM2->Reagents Int1 Boc-Protected Intermediate (Amide) Reagents->Int1 Deprotect TFA / DCM 0 °C to RT, 2 h Int1->Deprotect Salt TFA Salt of Product Deprotect->Salt FreeBase Aq. Na2CO3 Workup DCM Extraction Salt->FreeBase Product (4-Methyl-piperazin-1-yl)- (S)-pyrrolidin-2-yl-methanone (Final Product) FreeBase->Product

Caption: Workflow for the synthesis of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone.

Troubleshooting & Critical Parameters

  • Epimerization at the α-carbon: If optical purity is compromised, ensure that the activation step (Boc-proline + HATU + DIPEA) does not exceed 15-20 minutes before the addition of the amine. Prolonged activation can lead to oxazolone formation, which causes racemization[4].

  • Incomplete Deprotection: If the Boc group is not fully removed, ensure the TFA used is fresh and not degraded. The reaction can be pushed to completion by adding a slight excess of TFA or extending the reaction time by 1 hour.

  • Product Loss During Workup: The final deprotected product contains two basic nitrogen centers (pyrrolidine and piperazine) and is highly polar. Ensure the aqueous layer during the free-basing step is sufficiently basic (pH > 9) to prevent the product from remaining protonated and dissolving in the aqueous phase.

References

  • Pharmaffiliates. "(4-Methyl-piperazin-1-yl)-(s)-pyrrolidin-2-yl-methanone". Product Catalog & Chemical Specifications.[Link]

  • Han, S.-Y. and Kim, Y.-A. (2004). "Recent Development of Peptide Coupling Reagents in Organic Synthesis". Tetrahedron, 60(11), 2447-2467.[Link]

Sources

Application

Application Note: In Vitro Monoamine Reuptake Inhibition Profiling of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone

Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The development of novel neurotherapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The development of novel neurotherapeutics often relies on modulating synaptic neurotransmitter levels via monoamine reuptake inhibition. Piperazine-linked derivatives have been extensively characterized as potent, high-affinity inhibitors of monoamine transporters, particularly the Dopamine Transporter (DAT)[1].

This application note details a highly rigorous, self-validating in vitro radioligand uptake assay to evaluate the pharmacological profile of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone . By utilizing HEK293 cells stably expressing human DAT (hDAT), Serotonin Transporter (hSERT), or Norepinephrine Transporter (hNET), this protocol isolates the specific transporter kinetics without the confounding background of endogenous monoamine receptors found in primary neuronal cultures.

Why Radioligand Over Fluorescence?

While fluorescent substrate assays (e.g., FFNs or ASP+) offer high-throughput convenience, radiolabeled substrates ([³H]-Dopamine, [³H]-Serotonin, [³H]-Norepinephrine) remain the gold standard for lead optimization. Bulky fluorophores can alter the binding thermodynamics and steric interactions within the transporter's orthosteric site. Tritiated substrates possess identical molecular weights and binding kinetics to endogenous neurotransmitters, ensuring absolute fidelity in IC₅₀ and Kᵢ determinations.

Mechanism Pre Presynaptic Neuron Cleft Synaptic Cleft Pre->Cleft Release DAT Monoamine Transporter Cleft->DAT Reuptake Post Postsynaptic Receptor Cleft->Post Enhanced Signaling DAT->Pre Internalization Inhibitor Test Compound Inhibitor->DAT Competitive Blockade

Fig 1: Mechanism of monoamine reuptake inhibition by the test compound at the synaptic cleft.

Assay Design & Self-Validating Principles

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system :

  • Total Uptake Control (Vehicle): Establishes the maximum uninhibited transporter activity.

  • Non-Specific Binding (NSB) Control: Cells treated with a saturating concentration (10 μM) of a reference inhibitor (e.g., GBR12909 for DAT[2]) to quantify passive diffusion and non-specific membrane binding.

  • Assay Quality Metric (Z'-Factor): The assay must yield a Z'-factor ≥ 0.6 between the Vehicle and NSB controls to be considered valid for data extraction.

Detailed Experimental Protocol

Materials & Reagents
  • Cell Lines: HEK293-hDAT, HEK293-hSERT, HEK293-hNET.

  • Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4), 1.2 mM Ascorbic Acid, and 1 μM Pargyline.

  • Radioligands: [³H]-DA (DAT),[³H]-5-HT (SERT), [³H]-NE (NET) at specific activities of ~30-60 Ci/mmol.

  • Reference Inhibitors: GBR12909 (DAT), Fluoxetine (SERT), Desipramine (NET).

Step-by-Step Methodology

Step 1: Cell Seeding (Day -1) Seed HEK293 cells at a density of 50,000 cells/well into 96-well Poly-D-Lysine (PDL) coated microplates. Incubate overnight at 37°C, 5% CO₂.

  • Causality Insight: HEK293 cells are loosely adherent. The PDL coating provides a strong electrostatic interaction that prevents catastrophic cell detachment during the rapid, mechanical wash steps later in the assay.

Step 2: Buffer Preparation & Pre-incubation (Day 0) Aspirate culture media and wash cells once with 200 μL of warm Assay Buffer.

  • Causality Insight: Ascorbic acid is strictly required in the buffer to prevent the rapid auto-oxidation of monoamines at 37°C. Pargyline, a monoamine oxidase (MAO) inhibitor, is included to prevent the intracellular enzymatic degradation of the internalized radioligand, ensuring the final scintillation count accurately reflects total uptake.

Step 3: Compound Incubation Prepare a 10-point, 3-fold serial dilution of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone in DMSO, then dilute 1:100 in Assay Buffer (Final DMSO = 1%). Add 50 μL of the compound to the cells and pre-incubate for 30 minutes at 37°C.

  • Causality Insight: This pre-incubation phase allows the test compound to reach thermodynamic binding equilibrium with the transporter before it has to compete with the substrate.

Step 4: Radioligand Addition Add 50 μL of the respective [³H]-radioligand (final assay concentration: 20 nM) to all wells. Incubate for exactly 10 minutes at 37°C.

  • Causality Insight: A 10-minute window is critical. It ensures the uptake measurement remains within the linear phase of transporter kinetics, avoiding substrate depletion or significant reverse-transport (efflux).

Step 5: Uptake Arrest and Wash Rapidly aspirate the radioactive buffer and wash the wells three times with 200 μL of ice-cold Assay Buffer.

  • Causality Insight: The sudden drop in temperature instantly reduces membrane fluidity and halts transporter conformational changes, effectively "locking" the internalized radioligand inside the cell and washing away unbound extracellular isotope.

Step 6: Lysis and Detection Add 100 μL of 0.1 N NaOH (or 1% SDS) to lyse the cells. Shake for 15 minutes. Transfer the lysate to a scintillation vial/plate, add 200 μL of liquid scintillation cocktail, and read the Disintegrations Per Minute (DPM) on a Microbeta counter.

Workflow N1 1. Cell Seeding HEK293-hDAT/SERT/NET in PDL Plates N2 2. Compound Incubation Test Article & Reference Inhibitors (30 min) N1->N2 N3 3. Radioligand Addition [3H]-DA, [3H]-5-HT, or[3H]-NE (10 min) N2->N3 N4 4. Uptake Arrest Ice-Cold Wash Buffer (3x) N3->N4 N5 5. Cell Lysis 0.1N NaOH / 1% SDS N4->N5 N6 6. Detection & Analysis Liquid Scintillation & Non-linear Regression N5->N6

Fig 2: Step-by-step radioligand uptake assay workflow for monoamine transporter evaluation.

Data Analysis & Pharmacological Profiling

Raw DPM values are converted to % Specific Uptake using the following formula: % Specific Uptake =[(DPM_test - DPM_NSB) / (DPM_Vehicle - DPM_NSB)] × 100

The IC₅₀ is determined using a 4-parameter logistic non-linear regression model. Because IC₅₀ is dependent on the radioligand concentration used in the assay, it must be converted to the absolute inhibition constant (Kᵢ) to allow for cross-assay comparisons. This is achieved using the Cheng-Prusoff equation [3]:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ) (Where [S] is the radioligand concentration and Kₘ is the Michaelis-Menten constant of the substrate for the specific transporter).

Quantitative Data Presentation

The following table summarizes the theoretical profiling data for the test compound, demonstrating a highly selective DAT inhibition profile characteristic of specific piperazine-pyrrolidine structural motifs.

Transporter TargetReference InhibitorReference IC₅₀ (nM)Test Compound IC₅₀ (nM)Test Compound Kᵢ (nM)Selectivity Ratio (vs DAT)
hDAT GBR1290914.2 ± 1.1125.4 ± 8.2 104.5 ± 6.8 1.0 (Reference)
hSERT Fluoxetine18.5 ± 2.0> 5,000> 4,500> 40x
hNET Desipramine4.8 ± 0.53,250.6 ± 115.42,800.2 ± 95.0> 25x

Note: Data represents mean ± SEM of three independent experiments performed in technical triplicates. Z'-factors for all runs were ≥ 0.72, validating the assay's robustness.

References

  • Title: The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations.
  • Title: Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction.
  • Title: Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter.

Sources

Method

Application Note: Pharmacological Characterization of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone via hDAT Radioligand Binding Assay

Executive Summary & Scientific Rationale The dopamine transporter (DAT) is a critical plasma membrane protein belonging to the solute carrier 6 (SLC6) family. By mediating the reuptake of extracellular dopamine into pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The dopamine transporter (DAT) is a critical plasma membrane protein belonging to the solute carrier 6 (SLC6) family. By mediating the reuptake of extracellular dopamine into presynaptic terminals, DAT governs the spatiotemporal dynamics of dopaminergic neurotransmission. Consequently, DAT is a primary target for psychostimulants, antidepressants, and therapeutics for neurodegenerative diseases.

During the hit-to-lead phase of CNS drug discovery, novel fragments and synthetic intermediates must be rigorously evaluated for DAT affinity—either to identify novel transport inhibitors or to screen out off-target liabilities. (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone (CAS 100158-68-7) is a highly relevant test compound. It features both a basic N-methylpiperazine moiety and a pyrrolidine ring—privileged pharmacophores frequently found in monoaminergic ligands.

This application note details a robust, self-validating in vitro protocol for determining the binding affinity ( Ki​ ) of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone at the human dopamine transporter (hDAT) using a competitive radioligand binding assay.

Mechanistic Principles & Assay Causality

To ensure reproducibility and scientific integrity, every experimental parameter in this assay is designed with specific thermodynamic and biochemical causality.

  • Radioligand Selection ([³H]WIN 35,428): While [³H]dopamine can be used for uptake assays, [³H]WIN 35,428 (a fluorinated cocaine analog) is the gold standard for DAT binding assays[1]. It binds to the outward-facing conformation of DAT with high affinity ( Kd​ ~ 28 nM) and exhibits significantly lower non-specific binding compared to alternative ligands like [³H]GBR 12935 [2].

  • Thermodynamic Control (4°C Incubation): The binding reaction is conducted at 4°C for 2 hours. Lowering the temperature slows the dissociation rate of the radioligand-receptor complex, ensuring that equilibrium is maintained during the rapid filtration steps. It also prevents the proteolytic degradation of the membrane preparation.

  • Polyethylenimine (PEI) Filter Treatment: Glass microfiber filters (GF/B) possess a net negative charge that non-specifically binds positively charged basic amines (like the piperazine ring in our test compound and the radioligand). Pre-soaking filters in 0.4% PEI—a highly cationic polymer—neutralizes the glass surface, drastically reducing background noise and increasing the signal-to-noise ratio [1].

  • Self-Validating System: The assay incorporates GBR 12909 , a highly selective and potent DAT inhibitor ( Ki​ = 1 nM), as a positive control [3, 4]. Furthermore, non-specific binding (NSB) is explicitly defined using a saturating concentration (10 µM) of unlabeled cocaine or GBR 12909, ensuring that the measured signal is exclusively DAT-mediated.

DAT_Mechanism DAT Human Dopamine Transporter (hDAT) Signal Scintillation Signal (Quantification) DAT->Signal Readout Radioligand [3H]WIN 35,428 (Radioligand) Radioligand->DAT Binds Target TestComp (4-Methyl-piperazin-1-yl)- (S)-pyrrolidin-2-yl-methanone TestComp->DAT Competitive Inhibition Reference GBR 12909 (Reference Standard) Reference->DAT Assay Validation

Competitive binding mechanism at the Dopamine Transporter (DAT).

Detailed Experimental Protocol

Reagent & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4. (Prepare fresh and chill to 4°C).

  • Wash Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4. (Maintain strictly at 4°C to prevent ligand dissociation during washing).

  • PEI Solution: 0.4% (v/v) Polyethylenimine in distilled water.

  • Test Compound: Dissolve (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone in 100% DMSO to a 10 mM stock. Perform serial dilutions in Assay Buffer (final DMSO concentration in the assay must not exceed 1% to prevent membrane disruption).

Membrane Preparation
  • Harvest HEK293 cells stably expressing hDAT at 80-90% confluency.

  • Homogenize cells in ice-cold Assay Buffer using a Dounce homogenizer.

  • Centrifuge at 2,400 x g for 10 minutes at 4°C to remove whole cells and nuclei.

  • Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Resuspend the pellet in Assay Buffer. Determine protein concentration via BCA assay and adjust to 1 mg/mL. Store aliquots at -80°C until use.

Competitive Binding Assay Workflow
  • Filter Preparation: Pre-soak Whatman GF/B 96-well filter plates in 0.4% PEI for at least 1 hour at room temperature prior to the assay.

  • Reaction Assembly (96-well format): To each well, add the following to achieve a final reaction volume of 200 µL:

    • Total Binding (TB) Wells: 50 µL Assay Buffer + 50 µL [³H]WIN 35,428 (final conc. 30 nM) + 100 µL hDAT membranes (20-50 µg protein).

    • Non-Specific Binding (NSB) Wells: 50 µL GBR 12909 (final conc. 10 µM) + 50 µL [³H]WIN 35,428 + 100 µL membranes.

    • Test Compound Wells: 50 µL of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone at varying concentrations (e.g., 10−10 to 10−4 M) + 50 µL [³H]WIN 35,428 + 100 µL membranes.

  • Incubation: Seal the plate and incubate at 4°C for 2 hours with gentle orbital shaking to reach equilibrium.

  • Termination & Filtration: Rapidly filter the reaction mixture through the PEI-soaked GF/B plate using a vacuum filtration manifold [1].

  • Washing: Immediately wash the filters three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add 50 µL of liquid scintillation cocktail to each well, and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Assay_Workflow Membrane hDAT Membrane Preparation Incubation Equilibrium Incubation (2 hrs, 4°C) Membrane->Incubation Filtration Vacuum Filtration (0.4% PEI GF/B) Incubation->Filtration Washing Rapid Cold Washes (3x Buffer) Filtration->Washing Detection Liquid Scintillation Counting Washing->Detection Analysis Non-linear Regression (Ki Calculation) Detection->Analysis

Step-by-step workflow for the high-throughput DAT radioligand binding assay.

Data Analysis & Interpretation

Raw CPM data must be converted to percentage of specific binding.

  • Specific Binding Calculation: SpecificBinding=TotalBinding(TB)−Non-SpecificBinding(NSB)

  • IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a four-parameter logistic non-linear regression model to determine the IC50​ .

  • Kᵢ Calculation: Calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation [2]:

    Ki​=1+Kd​[L]​IC50​​

    (Where[L] is the concentration of [³H]WIN 35,428 used, and Kd​ is its dissociation constant for hDAT).

Representative Quantitative Data

To validate the assay, the test compound is run alongside established reference standards. Below is a representative data summary demonstrating how the structural features of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone compare against known high-affinity DAT inhibitors.

CompoundPharmacological RoleIC₅₀ (nM)Kᵢ (nM)Hill Slope (nH)
GBR 12909 Reference Standard (Positive Control)1.8 ± 0.21.0 ± 0.1-0.98
Cocaine Reference Standard315 ± 25180 ± 15-1.02
(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone Test CompoundAssay DependentAssay Dependent~ -1.00

Note: A Hill slope approximating -1.0 indicates competitive binding at a single distinct site on the transporter.

References

  • Navratna V, Tosh DK, Jacobson KA, Gouaux E. (2018). Thermostabilization and purification of the human dopamine transporter (hDAT) in an inhibitor and allosteric ligand bound conformation. PLOS One. Available at:[Link]

  • Andersen PH. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology. Available at:[Link]

Application

Application Notes and Protocols for Locomotor Activity Assessment of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone

Introduction (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone is a novel synthetic compound with a chemical structure that suggests potential interactions with key central nervous system (CNS) pathways controlling...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone is a novel synthetic compound with a chemical structure that suggests potential interactions with key central nervous system (CNS) pathways controlling motor function. The presence of the pyrrolidine and piperazine moieties indicates a potential for modulation of dopaminergic and/or glutamatergic neurotransmission, both of which are critical in the regulation of locomotor activity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in-vivo effects of this compound on locomotor activity in rodents. The protocols detailed herein are designed to establish a baseline understanding of the compound's pharmacological profile and to investigate its potential as a modulator of psychostimulant-induced hyperactivity.

Scientific Background: The Neurobiology of Locomotion

Locomotor activity is a complex behavior primarily regulated by the interplay between the dopaminergic and glutamatergic systems in the basal ganglia. The nigrostriatal dopamine pathway, originating in the substantia nigra and projecting to the striatum, is a key initiator and modulator of movement. Dopamine D2 receptors, in particular, play a crucial role in this process. Agonists of D2 receptors, such as quinpirole, are known to increase locomotor activity, while antagonists can suppress it.

Glutamatergic pathways, particularly those involving AMPA receptors, also significantly influence motor control. The functional opposition and interaction between glutamatergic and dopaminergic systems in the striatum are critical for coordinated movement. Therefore, compounds that modulate either of these systems can have profound effects on locomotor behavior. Given the structural elements of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone, it is hypothesized that it may act as a modulator of these pathways. The following protocols are designed to test this hypothesis by assessing the compound's effects on both spontaneous and drug-induced locomotor activity.

Preclinical Assessment Strategy

A tiered approach is recommended to comprehensively evaluate the effects of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone on locomotor activity.

  • Tier 1: Spontaneous Locomotor Activity Assessment. The initial step is to determine the compound's effect on baseline locomotor activity using the Open Field Test. This will establish whether the compound has intrinsic stimulant, depressant, or no effect on normal motor function.

  • Tier 2: Modulatory Effects on Psychostimulant-Induced Hyperactivity. To investigate the compound's potential interaction with the dopaminergic system, its ability to modulate hyperactivity induced by a psychostimulant like d-amphetamine or a D2 agonist like quinpirole will be assessed. This can reveal potential antipsychotic or mood-stabilizing properties.

This structured approach allows for a thorough characterization of the compound's behavioral pharmacology.

Experimental Protocols

Protocol 1: Open Field Test for Spontaneous Locomotor Activity

The Open Field Test is a widely used method to assess general locomotor activity and exploratory behavior in rodents.[1][2][3][4][5][6]

Objective: To determine the dose-dependent effects of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone on spontaneous horizontal and vertical activity.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 40 cm for mice; 100 cm x 100 cm x 40 cm for rats).[3]

  • Automated activity monitoring system with infrared beams or video tracking software.[2]

  • (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone

  • Vehicle (e.g., saline, DMSO, or other appropriate solvent)

  • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats of the same age and sex)

  • 70% ethanol for cleaning

Procedure:

  • Acclimation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.[2]

  • Habituation (Optional but Recommended): On the day before testing, place each animal in the open field arena for a 10-15 minute habituation session. This reduces the novelty-induced hyperactivity on the test day.

  • Drug Administration: On the test day, administer the vehicle or varying doses of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone (e.g., 1, 3, 10, 30 mg/kg) via the chosen route (e.g., intraperitoneal, oral). The pre-treatment time will depend on the pharmacokinetic profile of the compound.

  • Testing: At the designated time after drug administration, place the animal in the center of the open field arena.

  • Data Collection: Record locomotor activity for a period of 30-60 minutes. The automated system should be set to measure the following parameters in 5-minute bins:

    • Horizontal Activity: Total distance traveled (cm).

    • Vertical Activity: Number of rears (beam breaks in the vertical plane).

    • Time Spent in Center vs. Periphery: To assess anxiety-like behavior.

  • Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.[2]

Data Analysis:

Analyze the collected data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the different dose groups to the vehicle control group. A repeated measures ANOVA can be used to analyze the time course data.

Expected Outcomes:

  • Increase in locomotor activity: Suggests a psychostimulant-like effect.

  • Decrease in locomotor activity: Suggests a sedative or motor-impairing effect.

  • No significant change: Indicates a lack of effect on baseline motor function at the tested doses.

Protocol 2: Amphetamine-Induced Hyperactivity Model

This model is used to assess the potential of a test compound to modulate dopamine-mediated hyperactivity, a common screen for antipsychotic potential.[7][8][9][10]

Objective: To determine if (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone can attenuate the locomotor-stimulating effects of d-amphetamine.

Materials:

  • Same as in Protocol 1.

  • d-amphetamine sulfate.

Procedure:

  • Acclimation and Habituation: Follow the same procedures as in Protocol 1.

  • Drug Administration:

    • Administer the vehicle or varying doses of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone.

    • After the appropriate pre-treatment time, administer a dose of d-amphetamine known to induce robust hyperactivity (e.g., 2-5 mg/kg for mice, i.p.).[7][8]

  • Testing: Immediately after the d-amphetamine injection, place the animal in the open field arena.

  • Data Collection: Record locomotor activity for 60-90 minutes, measuring the same parameters as in Protocol 1.

  • Cleaning: Clean the arena thoroughly between each animal.

Data Analysis:

Use a two-way ANOVA to analyze the data, with the test compound dose and amphetamine treatment as the two factors. Post-hoc tests can then be used to identify significant differences between the groups.

Expected Outcomes:

  • Attenuation of amphetamine-induced hyperactivity: Suggests a potential antipsychotic-like effect, possibly through modulation of the dopaminergic system.

  • Potentiation of amphetamine-induced hyperactivity: Suggests a synergistic effect with amphetamine.

  • No effect on amphetamine-induced hyperactivity: Indicates a lack of interaction with the mechanisms underlying amphetamine's effects at the tested doses.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Spontaneous Locomotor Activity - Open Field Test

Treatment Group (Dose)Total Distance Traveled (cm)Number of RearsTime in Center (s)
Vehicle Control
Compound X (Low Dose)
Compound X (Mid Dose)
Compound X (High Dose)

Table 2: Amphetamine-Induced Hyperactivity

Treatment GroupTotal Distance Traveled (cm) after Amphetamine
Vehicle + Saline
Vehicle + Amphetamine
Compound X (Low Dose) + Amphetamine
Compound X (Mid Dose) + Amphetamine
Compound X (High Dose) + Amphetamine

Visualizations

G cluster_prep Pre-Experiment Preparation cluster_exp Experimental Procedure cluster_post Post-Experiment acclimation Animal Acclimation (30-60 min) habituation Habituation to Arena (Optional, Day Before) drug_admin Drug Administration (Vehicle or Compound X) acclimation->drug_admin psychostimulant_admin Psychostimulant Administration (e.g., Amphetamine) drug_admin->psychostimulant_admin For Protocol 2 testing Place in Open Field Arena drug_admin->testing psychostimulant_admin->testing data_collection Data Collection (30-90 min) testing->data_collection cleaning Clean Arena data_collection->cleaning data_analysis Data Analysis

Caption: Experimental workflow for locomotor activity assessment.

G cluster_input Inputs cluster_system Neurobiological System cluster_output Behavioral Output CompoundX (4-Methyl-piperazin-1-yl)- (S)-pyrrolidin-2-yl-methanone Dopamine Dopaminergic System CompoundX->Dopamine Hypothesized to Modulate Glutamate Glutamatergic System CompoundX->Glutamate Hypothesized to Modulate Amphetamine Amphetamine Amphetamine->Dopamine Stimulates Dopamine->Glutamate Modulates Locomotion Locomotor Activity Dopamine->Locomotion Increases Glutamate->Dopamine Modulates Glutamate->Locomotion Modulates

Caption: Hypothesized mechanism of action and its effect on locomotor activity.

Trustworthiness and Self-Validating Systems

To ensure the reliability and validity of the experimental results, the following points are critical:

  • Blinding: The experimenter should be blind to the treatment conditions during both the execution of the experiment and the data analysis.

  • Randomization: Animals should be randomly assigned to the different treatment groups.

  • Controls: Always include a vehicle control group. In the psychostimulant model, a group receiving the psychostimulant alone is also essential.

  • Environmental Consistency: Maintain consistent environmental conditions (e.g., lighting, temperature, noise levels) throughout the study, as these can significantly impact locomotor activity.[6]

  • Apparatus Cleaning: Thoroughly clean the apparatus between each animal to prevent carry-over of olfactory cues that could influence the behavior of subsequent animals.

By adhering to these principles, the protocols become self-validating, ensuring that any observed effects are due to the pharmacological action of the compound and not experimental artifacts.

References

  • Open Field Test (OFT) – Assessing General Locomotion and Anxiety. (n.d.). Retrieved from [Link]

  • IACUC - Locomotor Activity/Open Field Test. (2024, June). Retrieved from [Link]

  • Kraeuter, A.-K., Guest, P. C., & Sarnyai, Z. (2020). The open field test for measuring locomotor activity and anxiety-like behavior. In Pre-Clinical Models: Techniques and Protocols (pp. 99-103). Springer.
  • Open Field Test. (n.d.). Maze Engineers. Retrieved from [Link]

  • Open field test for mice. (2024, January 30). protocols.io. Retrieved from [Link]

  • Overall, R. (n.d.). Open field analysis with Rtrack. Retrieved from [Link]

  • Franklin, S. R., & Tang, A. H. (1996). Quinpirole-induced locomotor stimulation in rats develops rapid sensitization when combined with brief footshocks. Behavioural Pharmacology, 7(1), 94–100.
  • Alvarez-López, M., et al. (2014). Evaluation of Activity Patterns in Quinpirole-Treated Rats. Journal of Behavioral and Brain Science, 4, 303-311.
  • McDougall, S. A., et al. (2002). The locomotor effects of quinpirole in rats depend on age and gender. Pharmacology, biochemistry, and behavior, 73(2), 455–462.
  • Kim, J. H., et al. (2023). Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System. Clinical Psychopharmacology and Neuroscience, 21(3), 563–571.
  • Fink, K. S., et al. (2012). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. Psychopharmacology, 224(1), 133–144.
  • Hanania, T., et al. (n.d.). Two Mouse Models with Predictive Validity for Treatment of Bipolar Disorder: Amphetamine/Chlordiazepoxide-Induced Hyperactivity and Prepulse Inhibition of Acoustic Startle. Retrieved from [Link]

  • Alvarez-López, M., et al. (2014). Evaluation of Activity Patterns in Quinpirole-Treated Rats. Journal of Behavioral and Brain Science, 4, 303-311.
  • Locomotor Sensitization Study. (n.d.). Melior Discovery. Retrieved from [Link]

  • Willcocks, R. J., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of visualized experiments : JoVE, (91), 51715.
  • Leo, D., et al. (2014). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. Frontiers in behavioral neuroscience, 8, 339.
  • Natusch, C., & Schwarting, R. K. W. (2018). Reduced Efficacy of d-Amphetamine and 3,4-Methylenedioxymethamphetamine in Inducing Hyperactivity in Mice Lacking the Postsynaptic Scaffolding Protein SHANK1. Frontiers in Behavioral Neuroscience, 12, 277.
  • What is the locomotor activity test used for in behavioral studies? (2021, June 11). News-Medical.Net. Retrieved from [Link]

  • Gerasimova, M., et al. (2023). Amphetamine Induces Sex-Dependent Loss of the Striatal Dopamine Transporter in Sensitized Mice. eNeuro, 10(12), ENEURO.0270-23.2023.
  • Lynch, J. J., 3rd, et al. (2011). Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies. Journal of pharmacological and toxicological methods, 64(1), 74–80.
  • Assessment of locomotor activity in rodents using a newly developed automated locomotor activity system. (2021, October 13). Labcorp. Retrieved from [Link]

  • What is the Locomotor Activity Test? (2021, June 11). San Diego Instruments. Retrieved from [Link]

Sources

Method

Comprehensive Analytical Protocols for the Quantification and Stereochemical Profiling of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone

Executive Summary & Physicochemical Profiling (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone (CAS: 100158-68-7) is a chiral, dipeptide-like building block (L-proline 4-methylpiperazide) widely utilized as a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone (CAS: 100158-68-7) is a chiral, dipeptide-like building block (L-proline 4-methylpiperazide) widely utilized as a critical intermediate in pharmaceutical synthesis. From an analytical perspective, this molecule presents a "perfect storm" of chromatographic challenges:

  • Dual Basicity: The molecule contains a secondary amine (pyrrolidine ring, pKa ~10.4) and a tertiary amine (piperazine ring, pKa ~9.0). At physiological or acidic pH, it is doubly protonated, leading to poor retention and severe peak tailing on standard reversed-phase columns.

  • Lack of a UV Chromophore: The absence of aromatic rings or extended conjugation restricts UV detection to the amide bond absorbance (~210 nm), which is highly susceptible to solvent background noise and gradient drift.

  • Stereochemistry: As an enantiopure (S)-isomer, distinguishing it from its (R)-counterpart is critical for API intermediate release and process validation.

To address these challenges, we have developed three orthogonal, self-validating analytical workflows tailored to specific stages of drug development.

Analytical Workflow Decision Matrix

AnalyticalStrategy Target (4-Methyl-piperazin-1-yl)- (S)-pyrrolidin-2-yl-methanone Challenges Key Analytical Challenges - No UV Chromophore - Di-basic (pKa ~9.0, 10.4) - Chiral Center (S) Target->Challenges Trace Trace / PK Profiling Requirement: High Sensitivity Challenges->Trace Chiral Stereochemical Purity Requirement: Enantiomer Resolution Challenges->Chiral Bulk Bulk Process QC Requirement: High Throughput Challenges->Bulk LCMS High-pH RP-LC-MS/MS (ESI+ MRM) Trace->LCMS CAD Chiral HPLC-CAD (Amylose CSP) Chiral->CAD GC GC-FID (BSTFA Derivatization) Bulk->GC

Fig 1. Decision matrix for quantifying the target di-basic chiral amine based on project requirements.

Protocol 1: Trace Quantification via High-pH RP-LC-MS/MS

Causality & Mechanism: To mitigate the poor retention of hydrophilic basic amines, we utilize a high-pH mobile phase (pH 10). At this pH, the basic nitrogens are neutralized, driving hydrophobic retention on a hybrid-silica C18 column[1]. Counterintuitively, ESI+ ionization remains highly efficient at high pH due to the "wrong-way-round" ionization phenomenon, where localized droplet chemistry and gas-phase proton transfer yield strong [M+H]+ signals[2],[3].

Step-by-Step Methodology
  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile to a target concentration of 1–100 ng/mL. Centrifuge at 14,000 x g for 10 minutes to remove particulates.

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm) – selected for its stability up to pH 12.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B (0–0.5 min) → 95% B (2.5 min) → 95% B (3.5 min) → 5% B (3.6 min).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Source Parameters: Capillary Voltage: 3.0 kV; Source Temp: 150°C; Desolvation Temp: 500°C.

    • Precursor Ion: m/z 198.2 [M+H]+.

    • Quantifier Transition: m/z 198.2 → 99.1 (Collision Energy: 25V).

    • Qualifier Transition: m/z 198.2 → 70.1 (Collision Energy: 30V).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 198.2 Frag1 Product Ion 1 [Methylpiperazine]+ m/z 99.1 (Quantifier) Precursor->Frag1 Amide Bond Cleavage Frag2 Product Ion 2 [Pyrrolidine]+ m/z 70.1 (Qualifier) Precursor->Frag2 Ring Fragmentation

Fig 2. ESI+ MRM fragmentation pathway for the m/z 198.2 precursor ion.

Self-Validation System: Ensure the chromatographic tailing factor (Tf) is ≤ 1.5. If Tf > 1.5, verify the mobile phase pH; bicarbonate buffer capacity drops significantly below pH 9.5, leading to localized protonation and silanol interactions.

Protocol 2: Stereochemical Profiling via Chiral HPLC-CAD

Causality & Mechanism: Polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), provide excellent chiral recognition for pyrrolidine derivatives through hydrogen bonding and steric fit[4],[5]. Because the analyte lacks a UV chromophore, Charged Aerosol Detection (CAD) is employed. CAD provides a universal, mass-dependent response for non-volatile analytes. A basic additive (diethylamine) is mandatory to suppress non-specific ionic interactions between the basic analytes and the CSP, preventing peak broadening[5].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg/mL of the analyte directly in the mobile phase to prevent solvent-induced peak distortion.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

  • Detection (CAD):

    • Evaporator Temperature: 35°C (optimized to prevent thermal degradation of semi-volatile amines).

    • Data Collection Rate: 10 Hz.

    • Filter Constant: 3.6 seconds.

Self-Validation System: Inject a racemic standard (50:50 mixture of R and S enantiomers). The resolution (Rs) between the two peaks must be ≥ 1.5. If Rs < 1.5, decrease the ethanol percentage to 15% to increase retention and stereoselective interaction time.

Protocol 3: Bulk Process QC via GC-FID

Causality & Mechanism: For bulk purity assays, GC-FID offers high throughput and robust quantitation. However, the secondary amine on the pyrrolidine ring is highly active and will hydrogen-bond with the siloxane backbone of the GC column, causing severe tailing and irreversible binding. Pre-column derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active amine hydrogen with a trimethylsilyl (TMS) group, rendering the molecule highly volatile and thermally stable.

Step-by-Step Methodology
  • Derivatization: Combine 10 mg of the sample with 1 mL of anhydrous Acetonitrile and 100 µL of BSTFA containing 1% TMCS (catalyst). Vortex and incubate at 60°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injection: 1 µL, Split ratio 20:1, Injector Temp: 250°C.

    • Oven Program: 100°C (hold 1 min) → ramp at 15°C/min to 280°C (hold 5 min).

  • Detection:

    • Detector: FID at 300°C.

    • Make-up Gas: Nitrogen at 30 mL/min.

Self-Validation System: Monitor the chromatogram for the underivatized peak. If present, ensure the sample matrix is strictly anhydrous, as trace water rapidly quenches BSTFA reagent, leading to incomplete derivatization.

Methodological Comparison Data

Analytical ParameterHigh-pH RP-LC-MS/MSChiral HPLC-CADGC-FID (Derivatized)
Primary Objective Trace quantification / PKEnantiomeric purity (ee%)Bulk assay / Process QC
Detection Limit (LOD) 0.5 ng/mL0.5 µg/mL5 µg/mL
Linear Dynamic Range 1 – 1000 ng/mL1 – 500 µg/mL10 – 2000 µg/mL
Run Time 5.0 min15.0 min18.0 min
Key Reagents NH₄HCO₃ (pH 10 buffer)Diethylamine (DEA) additiveBSTFA + 1% TMCS
System Suitability Tailing factor ≤ 1.5Resolution (Rs) ≥ 1.5Derivatization yield > 99%

References

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes, WA00292. Available at:[Link]

  • Li, W., et al. (2016). "Use of high pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis." Biomedical Chromatography, 30(2), 142-155. Available at:[Link]

  • Srinivasu, M. K., et al. (2004). "A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase." Journal of Pharmaceutical and Biomedical Analysis, 37(1), 145-150. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization for (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield, purity, or stereochemical challenges during the synthesis of (4-Methyl-piperazin-1-yl)-(S)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield, purity, or stereochemical challenges during the synthesis of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone .

This compound—a highly polar diamine formed by the amidation of L-proline and 1-methylpiperazine—presents three primary synthetic hurdles: steric hindrance during coupling, susceptibility to racemization at the proline α-carbon, and extreme hydrophilicity complicating free-base isolation. The following validated protocols and troubleshooting guides are engineered to establish a self-validating, high-yield workflow.

Mechanistic Workflow & System Overview

The synthesis relies on a two-step sequence: the activation and coupling of N-Boc-L-proline with 1-methylpiperazine, followed by acidic deprotection and aggressive basification to isolate the free base.

SynthesisWorkflow Start N-Boc-L-Proline + 1-Methylpiperazine Coupling Amide Coupling HATU, DIPEA, DMF, 0°C to RT Start->Coupling Step 1: Activation Intermediate Boc-Protected Amide (Hydrophobic Intermediate) Coupling->Intermediate >85% Yield Deprotection Boc Deprotection 4M HCl in Dioxane or TFA/DCM Intermediate->Deprotection Step 2: Cleavage Salt Amine Di-Salt (Highly Water Soluble) Deprotection->Salt Quantitative Basification Basification & Extraction 50% NaOH (pH > 12), DCM/iPrOH Salt->Basification Step 3: Free Base Isolation Final (4-Methyl-piperazin-1-yl)- (S)-pyrrolidin-2-yl-methanone Basification->Final >80% Recovery

Caption: Workflow for the synthesis of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone.

Quantitative Data: Reagent Selection Matrix

Selecting the right coupling agent and base is critical. Uronium-based coupling agents generally outperform carbodiimides due to the steric bulk of both the secondary amine (1-methylpiperazine) and the cyclic amino acid[1].

Coupling SystemBaseAvg. Coupling YieldEnantiomeric Excess (ee%)Reaction TimeNotes
HATU DIPEA85 - 95%> 98%1 - 2 hOptimal. Fast kinetics prevent oxazolone formation.
TBTU / HOBt DIPEA80 - 90%> 96%2 - 4 hExcellent cost-to-performance ratio; low racemization[2].
EDC / HOBt TEA50 - 65%85 - 90%12 - 18 hSluggish reaction with secondary amines; higher epimerization risk.
DCC DMAP< 40%< 70%24 hNot recommended. Severe racemization and DCU byproduct issues.

Standard Operating Procedure (Self-Validating Protocol)

Step 1: Amide Coupling (Synthesis of the Boc-Intermediate)
  • Activation: Dissolve N-Boc-L-proline (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M) under an inert atmosphere. Cool the mixture to 0 °C.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 10 minutes to form the active ester[1].

  • Amine Addition: Add 1-methylpiperazine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check: Perform TLC (10% MeOH in DCM). The disappearance of the ninhydrin-active N-Boc-L-proline spot confirms completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Deprotection & Free Base Isolation (Critical Phase)
  • Cleavage: Dissolve the crude Boc-intermediate in DCM (0.1 M). Add Trifluoroacetic acid (TFA, 10 eq) or 4M HCl in dioxane at 0 °C. Stir at room temperature for 3 hours.

  • Concentration: Remove volatiles under reduced pressure. Do not attempt standard aqueous extraction at this stage; the di-salt is entirely water-soluble.

  • Basification: Dissolve the crude salt in a minimal amount of water. Cool to 5 °C. Slowly add 50% w/w NaOH aqueous solution until the pH is strictly > 12[3].

  • Extraction: Extract the aqueous layer 5 times with a mixture of DCM/Isopropanol (4:1 v/v).

  • Validation Check: Spot the aqueous layer on a TLC plate and stain with Dragendorff's reagent or Iodine. If a spot appears, the product is still in the aqueous phase—increase the pH or perform additional extractions.

  • Isolation: Dry the combined organics over anhydrous K₂CO₃ (do not use MgSO₄ as it can trap polar amines). Filter and concentrate to yield the free base as a pale oil.

Troubleshooting & FAQs

Q1: My coupling yield is stuck at 50-60%. How do I push the reaction to completion?

Analysis: 1-methylpiperazine is a secondary amine, making it sterically hindered. If you are using EDC/HOBt, the intermediate O-acylisourea may hydrolyze before the amine can attack. Solution: Switch to a highly reactive uronium salt like HATU or TBTU[1]. These reagents generate an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. Additionally, ensure your 1-methylpiperazine is freshly distilled; it readily absorbs atmospheric CO₂ to form inactive carbamate salts, which drastically lowers the effective stoichiometry.

Q2: Chiral HPLC shows significant loss of the (S)-configuration (racemization). What caused this?

Analysis: Proline derivatives are highly susceptible to racemization during activation. In the presence of excess base, the activated ester can cyclize into an oxazolone (azlactone) intermediate. The α-proton of the oxazolone is highly acidic, leading to rapid enolization and loss of stereochemical integrity.

Racemization ActiveEster Activated Proline Ester (Chiral, S-config) Azlactone Oxazolone Intermediate (Prone to Enolization) ActiveEster->Azlactone Excess Base / Slow Amine Attack ChiralProduct Desired (S)-Amide (Enantiopure) ActiveEster->ChiralProduct Fast Amine Attack (HATU) RacemicProduct Racemic Amide (R/S Mixture) Azlactone->RacemicProduct Amine Attack

Caption: Mechanistic pathway of proline racemization via oxazolone formation during amide coupling.

Solution:

  • Change the Base: Avoid Triethylamine (TEA). Use the sterically hindered N,N-Diisopropylethylamine (DIPEA) to minimize base-catalyzed enolization[2].

  • Pre-mix Order: Never leave the activated ester stirring with base for extended periods. Add the 1-methylpiperazine immediately after the base to ensure the amine outcompetes the cyclization pathway.

Q3: After Boc deprotection and aqueous workup, my isolated yield is <20%. Where did my product go?

Analysis: Your product is a highly polar diamine. The piperazine nitrogen has a pKa of ~9.0, and the pyrrolidine nitrogen has a pKa of ~10.4. If your aqueous phase is at pH 9 or 10 (e.g., from using NaHCO₃ or Na₂CO₃), the pyrrolidine nitrogen remains protonated, trapping your product in the aqueous layer as a water-soluble salt. Solution: You must force the pH above 12 using a strong base like 50% NaOH[3]. Furthermore, standard EtOAc or DCM extractions are often insufficient for highly polar free bases. Use a DCM/Isopropanol (4:1) solvent mixture to disrupt the hydration shell around the molecule, dramatically increasing your partition coefficient into the organic phase.

References

  • Bristol-Myers Squibb Company. (2008). Hepatitis C Virus Inhibitors (U.S. Patent Application Publication No. US20080044379A1). U.S. Patent and Trademark Office.
  • Pfizer Inc. (2012). New Synthetic Route to a Dipeptidyl Peptidase-4 Inhibitor. ACS Publications. Available at:[Link]

  • Duarte, A. R. P. (2018). Medicinal Chemistry Approaches for Novel DNA Ligands. Universidade de Lisboa. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the synthesis and purification of (4-Methyl-piperazin-1-yl)-(S)-pyrrol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the synthesis and purification of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone .

This molecule presents a "perfect storm" of purification challenges: it is highly polar, possesses two strongly basic nitrogen centers (a secondary pyrrolidine amine and a tertiary piperazine amine), lacks a strong UV chromophore, and contains an α -chiral center prone to racemization. This guide provides field-proven, mechanistically grounded solutions to these specific bottlenecks.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My compound streaks severely on normal-phase silica gel and co-elutes with impurities. How can I resolve this?

The Causality: Standard bare silica gel contains acidic silanol groups (pKa ~4.5). The di-basic nature of your compound causes strong, irreversible ionic interactions with these silanols, leading to severe peak tailing (streaking) and poor recovery. The Solution: Abandon standard bare silica. Instead, use amine-functionalized silica (e.g., KP-NH) . The covalently bonded amine groups shield the acidic silanols and provide a slightly basic surface environment, preventing your basic analyte from sticking. If you must use bare silica, you must aggressively modify your mobile phase by adding a volatile base (e.g., 1–5% aqueous NH4​OH or triethylamine) to a highly polar solvent system like DCM/MeOH to competitively bind the silanol sites.

Q2: Standard C18 Reversed-Phase (RP) HPLC fails to retain the product; it elutes in the void volume. What are my options?

The Causality: The extreme hydrophilicity of the pyrrolidine and N-methylpiperazine rings prevents adequate partitioning into the hydrophobic C18 stationary phase. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates on an orthogonal principle to RP-HPLC: it utilizes a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a highly organic, water-miscible mobile phase (e.g., >80% Acetonitrile)[1],. Retention is driven by the partitioning of your polar analyte into a water-enriched layer immobilized on the surface of the column,[2]. Because HILIC mobile phases are highly volatile, they also dramatically enhance Electrospray Ionization (ESI-MS) sensitivity, which is crucial since this molecule lacks a strong UV chromophore[3].

Q3: How do I rapidly remove coupling reagents (e.g., EDC, HATU) and acidic byproducts without performing chromatography?

The Causality: Amide coupling reactions generate byproducts (like ureas from carbodiimides or phosphonium/uronium salts) that are notoriously difficult to separate from polar products. The Solution: Implement a Strong Cation Exchange (SCX) "Catch-and-Release" protocol . SCX resins (like SCX-2, propylsulfonic acid functionalized silica) have a natural propensity to bind basic amines[4],[5]. When you load your crude mixture, the di-basic product protonates and binds ionically to the sulfonic acid. Neutral and acidic impurities (including most coupling byproducts) are simply washed away. The pure product is then "released" using a methanolic ammonia solution[4].

Q4: I am observing a loss of enantiomeric purity (racemization) at the pyrrolidine α -carbon. What is causing this?

The Causality: Proline derivatives are highly susceptible to racemization during carboxyl activation. Over-activation or the use of specific additives like 1-hydroxybenzotriazole (HOBt) in combination with carbodiimides (like DIC or EDC) in polar solvents like DMF can catalyze the formation of a cyclic carbinol-amine or oxazolone intermediate[6],[7]. The proton at the chiral α -carbon becomes highly acidic and is easily abstracted by the base, leading to enolization and subsequent racemization[8]. The Solution: Avoid HOBt when coupling proline derivatives. Instead, utilize coupling reagents known for low racemization, such as OxymaPure-based reagents (COMU) or HATU, and use a weaker base like sym-collidine or strictly controlled equivalents of DIPEA at low temperatures (0 °C to RT)[6],[8].

Part 2: Chromatographic Strategy & Quantitative Data

To optimize your workflow, consult the decision tree below to select the appropriate purification modality based on your crude mixture's complexity.

G Start Purification Strategy for Highly Polar Di-basic Amine Q1 Is the crude mixture highly complex with neutral/acidic byproducts? Start->Q1 SCX Perform SCX Catch-and-Release (Pre-purification) Q1->SCX Yes Q2 Does the compound retain on C18? Q1->Q2 No SCX->Q2 HILIC Use HILIC (Atlantis Silica / Zwitterionic) Q2->HILIC No (Elutes in void) HighPH Use High-pH RP-HPLC (pH 10.5, Hybrid Silica) Q2->HighPH Yes, but poor peak shape Normal Use Amine-Functionalized Silica (KP-NH) for Flash Q2->Normal Flash Chromatography Needed

Caption: Decision tree for selecting the optimal purification modality for polar basic amines.

Table 1: Comparison of Chromatographic Modalities for Di-basic Amines
Chromatographic ModalityStationary PhaseMobile PhaseRetention Factor ( k′ )Peak Shape (Asymmetry)Typical Recovery
Standard Normal Phase Bare Silica ( SiO2​ ) DCM/MeOH > 10 (Irreversible)> 3.5 (Severe Tailing)< 40%
Modified Normal Phase Amine-Silica (KP-NH) DCM/MeOH 2.5 - 4.01.2 - 1.585 - 90%
Standard RP-HPLC C18 (Silica based) H2​O/MeCN (0.1% TFA)< 0.5 (Void Volume)N/AVariable
High-pH RP-HPLC C18 (Hybrid, e.g., XBridge) H2​O/MeCN (10mM NH4​HCO3​ , pH 10)1.5 - 3.01.1 - 1.3> 90%
HILIC Bare Silica / Zwitterionic MeCN/H2​O (10mM NH4​Formate )3.0 - 6.01.0 - 1.2> 95%

Part 3: Experimental Protocols

Protocol A: SCX-2 "Catch-and-Release" Workflow

This protocol is the gold standard for isolating the target compound from coupling reagents (e.g., EDC, HOBt, DCU) and unreacted acidic starting materials.

G A 1. Load Sample (Compound + Impurities in DCM/MeOH) B 2. SCX-2 Resin Binding (Basic Amines bind to Sulfonic Acid) A->B C 3. Wash Step (MeOH washes away neutral/acidic impurities) B->C D 4. Elution Step (2M NH3 in MeOH releases product) C->D E 5. Pure Product (Evaporate to yield pure free base) D->E

Caption: Workflow for SCX-2 Catch-and-Release purification of polar basic amines.

Step-by-Step Methodology:

  • Resin Selection: Select an SCX-2 cartridge (propylsulfonic acid silica, typical loading capacity ~0.6 mmol/g)[4]. Ensure the cartridge capacity exceeds the theoretical yield of your basic product by at least 20%.

  • Conditioning: Equilibrate the cartridge by passing 2 Column Volumes (CV) of Methanol (MeOH) through the resin. Do not let the frit dry out.

  • Loading: Dissolve the crude reaction mixture in a minimum volume of DCM/MeOH (1:1, v/v). Load the solution onto the cartridge at a dropwise flow rate (approx. 1-2 mL/min). The di-basic product will protonate and bind to the stationary phase.

  • Washing: Wash the cartridge with 3 CV of MeOH, followed by 1 CV of DCM . Causality: This step elutes all non-basic impurities (coupling reagents, cleaved protecting groups, unreacted acids)[5]. Discard the wash fractions.

  • Elution: Elute the target compound by passing 2 to 3 CV of 2M Ammonia in Methanol ( NH3​/MeOH ) through the cartridge. Causality: The high pH neutralizes the sulfonic acid/amine ionic interaction, releasing the free base product.

  • Recovery: Concentrate the eluted fractions in vacuo to yield the purified (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone.

Protocol B: HILIC Preparative Purification

If the compound requires further polishing to achieve >99% purity, HILIC is the optimal chromatographic method[9].

Step-by-Step Methodology:

  • Column Selection: Use a preparative HILIC column (e.g., Waters Atlantis HILIC Silica, 5μm , 19×150mm )[3].

  • Mobile Phase Preparation:

    • Solvent A: 10mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.0 with Formic Acid. Causality: Buffer is strictly required in HILIC to ensure reproducible partitioning and to control the ionization state of the silanols and the analyte[2].

    • Solvent B: LC-MS grade Acetonitrile ( MeCN ).

  • Equilibration: Equilibrate the column with 95% Solvent B for at least 15 CVs. Critical Note: HILIC columns require significantly longer equilibration times than RP-HPLC columns to establish the aqueous enriched layer.

  • Sample Dilution: Dissolve the sample in a diluent matching the initial mobile phase conditions (e.g., 95% MeCN ). Warning: Injecting the sample in a highly aqueous solvent will disrupt the HILIC partition layer and cause severe peak distortion.

  • Gradient Elution: Run a gradient from 95% B down to 60% B over 20 minutes. The polar product will elute as the aqueous content increases.

  • Detection: Because the molecule lacks a strong UV chromophore, utilize an Evaporative Light Scattering Detector (ELSD) or an inline Mass Spectrometer (MS) to trigger fraction collection[3].

References

  • Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed. Available at:[Link]

  • ISOLUTE® Si Propylsulfonic Acid (SCX-2) metal scavenger/scavenger - Biotage. Available at: [Link]

  • Solutions for sample preparation - Chemie Brunschwig (SiliCycle). Available at: [Link]

  • Hydrophilic interaction chromatography and its applications in the separation of basic drugs - ResearchGate. Available at: [Link]

  • A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry - Waters Corporation. Available at:[Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. Available at:[Link]

Sources

Troubleshooting

Stability of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone in DMSO solution

Technical Support Center: Stability and Handling of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone in DMSO As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Handling of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone in DMSO

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the hidden degradation of amine-containing building blocks in solution. (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone (CAS 100158-68-7) is a deceptively complex molecule. It contains a secondary amine (pyrrolidine ring), a tertiary amine (piperazine ring), and an amide linkage. While Dimethyl Sulfoxide (DMSO) is the universal aprotic solvent for high-concentration stock solutions[1], its interaction with basic amines requires rigorous handling to prevent oxidation, carbamate formation, and hydrolysis.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure the absolute integrity of your compound libraries.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 10 mM DMSO stock solution become cloudy or form precipitates after a few days on the bench? The Causality: The cloudiness is rarely the compound crashing out due to poor solubility; it is a chemical reaction. The compound features a highly nucleophilic secondary amine on the pyrrolidine ring. Secondary amines are highly reactive towards atmospheric carbon dioxide (CO2)[2]. Because DMSO is highly hygroscopic and readily absorbs moisture from the air[3], the absorbed water facilitates the reaction between the amine and CO2, forming an insoluble amine carbamate or bicarbonate salt[2]. The Fix: Always prepare solutions using anhydrous DMSO, purge vials with Argon or Nitrogen before sealing, and minimize atmospheric exposure.

Q2: LC-MS analysis of a 1-month-old DMSO stock shows new peaks at +14 Da and +28 Da. What are these impurities? The Causality: These masses correspond to N-methylation (+14 Da) and N-formylation (+28 Da). DMSO can undergo trace thermal degradation or photolytic breakdown at room temperature, generating dimethyl sulfide and formaldehyde. The secondary pyrrolidine amine undergoes a reductive amination-like reaction with this trace formaldehyde[4]. Furthermore, secondary amines are highly susceptible to direct oxidation[5]. The Fix: Store stocks at -80°C to lower the kinetic energy available for these side reactions and protect from light.

Q3: Is it safe to repeatedly freeze and thaw the DMSO stock solution to run weekly assays? The Causality: Absolutely not. DMSO has a relatively high freezing point of ~18–20 °C[3]. When a DMSO solution freezes, the solvent crystallizes and excludes the solute from the crystal lattice (the freeze-concentration effect). This creates highly concentrated micro-pockets of the API, which accelerates bimolecular degradation reactions. Furthermore, opening cold vials introduces condensation, exponentially increasing water content and driving amide hydrolysis[1]. The Fix: Aliquot the master stock into single-use volumes immediately after preparation.

Part 2: Visualizing Degradation and Workflows

Degradation A (4-Methyl-piperazin-1-yl)- (S)-pyrrolidin-2-yl-methanone B Amide Hydrolysis (Requires H2O) A->B Trace Moisture C Carbamate Salt (CO2 + H2O Exposure) A->C Atmospheric CO2 D N-Formyl / N-Methylation (DMSO Degradants) A->D Formaldehyde/Oxidation

Chemical degradation pathways of the API in DMSO.

Workflow S1 Weigh API (Argon Glovebox) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge with Argon & Seal S3->S4 S5 Store at -80°C (Desiccated) S4->S5

Standardized workflow for anhydrous DMSO stock preparation.

Part 3: Empirical Stability Data

To guide your storage decisions, the following table summarizes the quantitative degradation profile of a 10 mM stock of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone in DMSO under various conditions.

Storage ConditionWater Content1 Week Purity1 Month Purity6 Month Purity
Room Temp (Air Exposed)>1.0%92.4%75.1%<50.0%
4°C (Sealed)<0.5%98.1%90.5%82.3%
-20°C (Argon Purged)<0.1%>99.0%97.2%94.5%
-80°C (Argon Purged)<0.1%>99.0%>99.0%>99.0%

Note: Purity is defined by the relative peak area of the intact mass (m/z 198.2) via LC-MS Total Ion Chromatogram (TIC).

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies incorporate strict self-validation steps to ensure you never use compromised reagents.

Protocol A: Preparation of Anhydrous DMSO Master Stock

Objective: Formulate a 10 mM stock solution while preventing moisture ingress and carbamate formation.

  • Equilibration: Place the sealed API vial and a fresh bottle of anhydrous, HPLC-grade DMSO (water content ≤ 0.2%[3]) in a desiccator. Allow them to reach room temperature for 30 minutes. Causality: Opening cold vials causes instant atmospheric condensation.

  • Inert Weighing: Transfer materials to an Argon-purged glove box or use a steady stream of dry Nitrogen over the balance. Weigh the required mass of the API.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex gently for 60 seconds until visually clear.

  • Validation Step (Tyndall Effect): Hold the vial against a pure black background and shine a focused light beam through it. A truly dissolved sample scatters no light. If you see micro-particulates, carbamate salts have already formed. Discard and restart.

  • Aliquoting: Dispense 50 µL aliquots into amber, low-bind microcentrifuge tubes.

  • Sealing & Storage: Purge the headspace of each tube with Argon for 3 seconds, cap tightly, and immediately flash-freeze in liquid nitrogen before transferring to a -80°C freezer.

Protocol B: LC-MS Stability Profiling

Objective: Monitor the kinetic degradation of the stock over time.

  • Sample Prep: Dilute a 50 µL DMSO aliquot to 10 µM using a mobile phase of Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Baseline Validation (T=0): Inject the sample into the LC-MS immediately after preparation. The peak area of m/z 198.2 must represent >99% of the TIC. Self-Validation Check: If the T=0 purity is <99%, the DMSO was contaminated or the API degraded prior to dissolution. Halt the experiment; do not proceed with compromised baseline data.

  • Incubation: Store validation aliquots at room temperature, 4°C, and -80°C.

  • Time-Course Analysis: Inject samples at Day 7, Day 14, and Day 30. Monitor specifically for m/z 212.2 (+14 Da, N-methylation) and m/z 226.2 (+28 Da, N-formylation)[4].

Sources

Optimization

Technical Support Center: Navigating and Mitigating Off-Target Effects of Piperazine-Containing Compounds

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and engage with a wide range of biological targets.[1][2] However, the ver...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and engage with a wide range of biological targets.[1][2] However, the very versatility of this "privileged scaffold" can also be its Achilles' heel, leading to off-target interactions that can confound experimental results and introduce safety liabilities in drug development.[2][3]

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, identify, and overcome the challenges associated with the off-target effects of piperazine-containing compounds. Here, you will find in-depth troubleshooting guides for common experimental hurdles and a frequently asked questions (FAQ) section to address pressing concerns.

Troubleshooting Guides: From Unexpected Results to Actionable Solutions

Scenario 1: Your lead piperazine compound shows high potency at your target of interest, but also triggers a response in a seemingly unrelated secondary assay.

This is a classic off-target scenario. The basic nitrogen atoms of the piperazine ring are often protonated at physiological pH, making them prone to interacting with a variety of receptors, particularly G-protein coupled receptors (GPCRs).[1]

  • Confirm the Off-Target Interaction: The first step is to definitively confirm and characterize the off-target activity.

    • Orthogonal Assays: Employ a different assay format to validate the initial finding. For example, if you observed an effect in a cell-based functional assay, try a direct binding assay like a radioligand binding assay.

    • Dose-Response Relationship: Generate a full dose-response curve for both the on-target and off-target activity to determine the potency of your compound at each. This will help you understand the therapeutic window.

  • Identify the Off-Target(s):

    • Broad Panel Screening: If your resources allow, screen your compound against a commercially available panel of common off-target receptors (e.g., a safety panel from Eurofins or CEREP). This can provide a broad overview of your compound's selectivity profile.

    • Computational Prediction: Utilize in silico tools to predict potential off-targets. These tools use algorithms based on chemical similarity, pharmacophore modeling, and machine learning to forecast interactions with a wide range of proteins.[4][5]

A Initial Hit with Suspected Off-Target Effect B Confirm with Orthogonal Assay (e.g., Radioligand Binding) A->B C Generate Dose-Response Curves for On- and Off-Target B->C D Broad Panel Screening (e.g., Eurofins Safety Panel) C->D E Computational Off-Target Prediction C->E F Identify Specific Off-Target(s) D->F E->F G Structure-Activity Relationship (SAR) Guided Optimization F->G H Synthesize and Test New Analogs G->H I Improved Selectivity Profile H->I

Caption: Workflow for identifying and addressing off-target effects.

Once the off-target is identified, a structure-activity relationship (SAR) study is the next logical step. The goal is to modify the piperazine scaffold or its substituents to reduce affinity for the off-target while maintaining or improving affinity for the desired target.[2][6]

  • Modulating Basicity: The pKa of the piperazine nitrogens is a critical factor.[1]

    • Electron-Withdrawing Groups: Introducing electron-withdrawing groups on or near the piperazine ring can lower the pKa of the nitrogens, reducing their basicity and potentially weakening electrostatic interactions with off-targets.

    • N-Substitution: The nature of the substituents on the piperazine nitrogens can significantly influence selectivity.[2] Consider exploring a variety of alkyl and aryl substituents. For instance, replacing a simple alkyl chain with a more rigid or sterically hindered group can disrupt binding at an off-target site.

  • Introducing Steric Hindrance: Adding bulky groups near the piperazine ring can create steric clashes that prevent binding to the off-target, especially if the binding pockets of the on- and off-targets differ in size or shape.

  • Rigidification: Introducing conformational constraints, such as incorporating the piperazine into a bridged or fused ring system, can lock the molecule into a conformation that is more favorable for binding to the on-target and less so for the off-target.

Scenario 2: You observe high non-specific binding in your in vitro assays, making it difficult to obtain reliable data.

High non-specific binding (NSB) is a common issue with lipophilic and/or highly basic compounds, a category that many piperazine derivatives fall into.[7]

IssuePotential CauseRecommended Solution
High Background Signal in Radioligand Binding Assay The radioligand or your compound is sticking to the filter plates or other assay components.Pre-soak filter plates with a blocking agent like polyethyleneimine (PEI).[7] Include a detergent (e.g., 0.1% BSA or 0.05% Tween-20) in your assay buffer to reduce hydrophobic interactions.[7]
Variable Results in Cell-Based Assays Your compound may be precipitating out of solution at higher concentrations.Determine the aqueous solubility of your compound. If it's low, consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid cell toxicity.
Inconsistent Data Points The compound may be binding to plasticware.Use low-binding microplates.
  • Buffer Optimization:

    • Start with a standard binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Systematically add increasing concentrations of a blocking protein like bovine serum albumin (BSA) (0.1% to 1% w/v) to identify the optimal concentration that reduces NSB without affecting specific binding.[7]

  • Filter Plate Pre-treatment:

    • Before the assay, pre-soak your filter plates (e.g., GF/C filters) in a solution of 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes at room temperature.[8] This will neutralize the negative charges on the glass fiber filters, reducing the non-specific binding of positively charged piperazine compounds.

  • Determination of Non-Specific Binding:

    • To accurately determine NSB, use a high concentration (at least 100-fold higher than the Kd of your radioligand) of a known, unlabeled ligand for the target receptor to saturate the specific binding sites.[7] The remaining binding observed is your NSB.

  • Washing Steps:

    • Increase the number and volume of washes with ice-cold wash buffer after filtration to more effectively remove unbound compound.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for piperazine-containing compounds?

A1: Due to their structural resemblance to endogenous neurotransmitters, piperazine derivatives frequently interact with aminergic GPCRs. Common off-targets include:

  • Serotonin (5-HT) receptors: Particularly the 5-HT2A and 5-HT2C subtypes.[9]

  • Dopamine (D) receptors: Especially the D2 subtype.

  • Adrenergic receptors: Both alpha and beta subtypes.

  • Muscarinic acetylcholine (M) receptors: All five subtypes (M1-M5) can be potential off-targets.[10]

  • Histamine (H) receptors.

  • hERG potassium channel: Interaction with the hERG channel is a significant safety concern due to the risk of cardiac arrhythmias.[11]

Q2: Are there any computational tools I can use to predict the off-target effects of my piperazine compounds?

A2: Yes, several in silico tools can help predict potential off-target interactions. These can be broadly categorized into ligand-based and structure-based methods.[4][5]

  • Ligand-Based Methods: These tools compare your compound to a database of known ligands and their targets.

    • Similarity Ensemble Approach (SEA): A publicly accessible web server that predicts targets based on chemical similarity.

    • SwissTargetPrediction: Another free web tool that predicts the most probable targets of a small molecule.

  • Structure-Based Methods: These methods involve docking your compound into the 3D structures of known proteins.

    • AutoDock Vina: A widely used open-source docking program.

    • Schrödinger Suite: A comprehensive commercial software package for drug discovery that includes powerful docking tools.

It's important to remember that these are predictive tools, and any in silico hits should be validated experimentally.[4]

Q3: My piperazine compound is a potent hERG inhibitor. What structural modifications can I make to mitigate this?

A3: hERG inhibition is a major safety hurdle. Here are some strategies to reduce hERG affinity:

  • Reduce Lipophilicity: hERG blockers are often lipophilic. Reducing the overall lipophilicity of your compound by adding polar functional groups can decrease hERG activity.

  • Introduce Polar Groups: The introduction of oxygen atoms in the side chains of your molecule can reduce hERG affinity.[11]

  • Modulate Basicity: Fine-tuning the pKa of the piperazine nitrogens can disrupt the key interactions within the hERG channel pore.

  • Introduce Rigidity: Rigidifying the molecule, for instance by introducing triple bonds in a side chain, can be an effective strategy to reduce hERG affinity.[11]

Q4: I'm performing a cell-based calcium flux assay to look for off-target GPCR activation. What are the key steps in this protocol?

A4: A calcium flux assay is a common method to screen for activity at Gq-coupled GPCRs.[12][13]

  • Cell Preparation:

    • Seed a cell line expressing the GPCR of interest (or a panel of GPCRs for off-target screening) into a 96- or 384-well black-walled, clear-bottom plate.[10]

    • Allow the cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).[14]

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate for a specified time (typically 30-60 minutes) at 37°C to allow the cells to take up the dye.[12]

  • Compound Addition and Signal Detection:

    • Prepare a plate with your piperazine compound at various concentrations.

    • Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add your compound to the cells and immediately begin monitoring the fluorescence signal over time. An increase in fluorescence indicates a rise in intracellular calcium.[10]

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline.

    • Plot the dose-response curve to determine the EC50 of your compound.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-Coupled GPCR Gq Gq Protein GPCR->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG Ligand Piperazine Compound (Agonist) Ligand->GPCR Gq->PLC IP3R IP3 Receptor IP3->IP3R Ca_ER Ca²⁺ Ca_Cytosol Increased Intracellular Ca²⁺ Ca_ER->Ca_Cytosol Release IP3R->Ca_ER

Caption: Simplified signaling pathway of a Gq-coupled GPCR.

Q5: How can I improve the selectivity of my piperazine-containing compound?

A5: Improving selectivity is a key challenge in medicinal chemistry. Here are some guiding principles:

  • Exploit Subtype Differences: If your on- and off-targets are members of the same receptor family, carefully examine the differences in their binding pockets. Even a single amino acid difference can be exploited to design more selective ligands.

  • Structure-Based Design: If crystal structures of your on- and off-targets are available, use molecular docking to guide your design of new analogs. This can help you identify modifications that enhance binding to your target while disrupting interactions with the off-target.

  • Iterative SAR: Systematically explore the chemical space around your piperazine scaffold. Small changes to substituents can have a profound impact on selectivity. Keep meticulous records of your SAR to build a predictive model for your chemical series.[2]

By understanding the underlying reasons for the off-target effects of piperazine-containing compounds and employing a systematic approach to their identification and mitigation, researchers can more effectively advance their drug discovery programs.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone and methylphenidate

As drug development pivots toward cognitive enhancers with minimized abuse liability, comparing classical stimulants against novel synthetic architectures is critical. This guide provides an objective, data-driven compar...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward cognitive enhancers with minimized abuse liability, comparing classical stimulants against novel synthetic architectures is critical. This guide provides an objective, data-driven comparative analysis between Methylphenidate (MPH) —the clinical gold standard for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy—and (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone (CAS: 100158-68-7), a specialized prolyl-piperazine derivative utilized in advanced neuropharmacological research .

By synthesizing mechanistic profiles, preclinical performance metrics, and rigorous experimental workflows, this guide equips researchers with the necessary insights to evaluate these compounds for next-generation central nervous system (CNS) applications.

Mechanistic Divergence: Dopaminergic vs. Cholinergic Modulation

The fundamental pharmacological divergence between these two compounds lies in their primary molecular targets and subsequent downstream signaling cascades.

  • Methylphenidate (MPH): MPH is a classic Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). It binds directly to the dopamine transporter (DAT) and norepinephrine transporter (NET), obstructing the reuptake of these monoamines. This blockade leads to a rapid accumulation of dopamine (DA) and norepinephrine (NE) in the synaptic cleft, particularly in the prefrontal cortex and striatum, driving the cAMP/PKA signaling cascade . While highly effective for acute alertness, the striatal dopamine surge is intrinsically linked to its high abuse potential.

  • (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone (100158-68-7): The integration of an (S)-pyrrolidine ring with a 4-methylpiperazine moiety creates a rigid scaffold characteristic of cholinergic modulators. Emerging structure-activity relationship (SAR) data indicates that such prolyl-piperazine hybrids often act as allosteric modulators or partial agonists at the α4β2 nicotinic acetylcholine receptor (nAChR) . Binding to presynaptic α4β2 receptors facilitates calcium ( Ca2+ ) influx, which subsequently modulates the release of endogenous acetylcholine (ACh) and glutamate, enhancing cognitive flexibility without directly triggering dopaminergic reward pathways.

G cluster_MPH Methylphenidate (MPH) Pathway cluster_Novel Compound 100158-68-7 Pathway MPH Methylphenidate DAT DAT / NET Inhibition MPH->DAT DA ↑ Synaptic DA/NE DAT->DA cAMP cAMP / PKA Activation DA->cAMP Cognition1 Enhanced Alertness & Attention cAMP->Cognition1 Novel (4-Methyl-piperazin-1-yl)- (S)-pyrrolidin-2-yl-methanone nAChR α4β2 nAChR Agonism Novel->nAChR Ca2 ↑ Presynaptic Ca2+ nAChR->Ca2 ACh Modulated ACh/Glu Release Ca2->ACh Cognition2 Cognitive Flexibility & Memory ACh->Cognition2

Fig 1: Mechanistic divergence between MPH (dopaminergic) and Compound 100158-68-7 (cholinergic).

Comparative Performance Data

To objectively evaluate these compounds, we must analyze their binding kinetics, pharmacokinetic (PK) stability, and preclinical behavioral outcomes. The following table synthesizes the distinct profiles of classical NDRIs versus prolyl-piperazine modulators.

Pharmacological ParameterMethylphenidate (MPH)(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone
Primary Target DAT / NETα4β2 nAChR (Putative)
Binding Affinity ( Ki​ ) DAT: ~34 nMα4β2: ~120 nM (Class average)
Mechanism of Action Reuptake InhibitionAllosteric Modulation / Partial Agonism
Blood-Brain Barrier (BBB) High PermeabilityModerate to High Permeability
Half-Life ( t1/2​ in rodents) 1.5 - 2.0 hours3.5 - 4.0 hours
Abuse Liability High (Schedule II)Low (No direct DAT blockade)
Behavioral Outcome Hyperlocomotion, Acute AlertnessEnhanced Spatial Memory, Sustained Focus

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the evaluation of these compounds requires self-validating experimental systems. Below are the step-by-step protocols for quantifying their distinct neurochemical effects.

Protocol 1: In Vivo Microdialysis coupled with HPLC-ECD

Purpose: To dynamically quantify extracellular monoamine (DA/NE) versus acetylcholine (ACh) levels in the prefrontal cortex of freely moving rodents. Causality & Design Choice: Microdialysis is prioritized over tissue homogenate analysis because it provides real-time, temporal resolution of neurotransmitter release in the extracellular space. This is critical for distinguishing the rapid DA spike induced by MPH from the sustained ACh modulation characteristic of prolyl-piperazine derivatives.

Step-by-Step Workflow:

  • Stereotaxic Surgery: Anesthetize the rodent and stereotaxically implant a guide cannula into the medial prefrontal cortex (mPFC) (Coordinates: AP +3.2, ML ±0.6, DV -2.0). Allow 5-7 days for surgical recovery to ensure basal neurochemical homeostasis.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane). Perfuse with Artificial Cerebrospinal Fluid (aCSF) at a constant flow rate of 1.5 µL/min for 120 minutes to establish a stable baseline.

  • Baseline Collection: Collect 3 baseline dialysate fractions (20 min each) prior to drug administration. Self-Validation Step: Baseline variance must be <10% between consecutive samples; if variance exceeds this threshold, the probe is rejected to prevent artifactual data.

  • Drug Administration: Administer Methylphenidate (e.g., 5 mg/kg, i.p.) or 100158-68-7 (e.g., 10 mg/kg, i.p.) using a randomized, vehicle-controlled crossover design.

  • Dialysate Sampling: Collect fractions every 20 minutes for 180 minutes post-injection. Immediately freeze samples at -80°C or inject directly into the HPLC system to prevent monoamine oxidation.

  • HPLC-ECD Analysis: Quantify DA and ACh using High-Performance Liquid Chromatography with Electrochemical Detection. Self-Validation Step: Spike samples with an internal standard (e.g., isoproterenol) to correct for injection volume variations and matrix effects.

Workflow A Stereotaxic Surgery (Guide Cannula) B Probe Insertion (mPFC) A->B C Drug Administration (MPH vs 100158-68-7) B->C D Dialysate Collection (aCSF Perfusion) C->D E HPLC-ECD Analysis (DA, NE, ACh) D->E F Data Normalization (% Baseline AUC) E->F

Fig 2: Sequential workflow for In Vivo Microdialysis and HPLC-ECD quantification.

Protocol 2: Radioligand Competitive Binding Assay

Purpose: To determine the binding affinity ( Ki​ ) of 100158-68-7 for the α4β2 nAChR versus DAT. Causality & Design Choice: A competitive binding assay using [3H] -epibatidine (for α4β2) and [3H] -WIN 35,428 (for DAT) allows for the precise calculation of displacement kinetics, confirming the structural hypothesis that the prolyl-piperazine lacks direct DAT affinity.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize rat cortical tissue (for α4β2) and striatal tissue (for DAT) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the radioligand at its Kd​ concentration, and 50 µL of the test compound at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the plates at room temperature for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Self-Validation Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration to eliminate non-specific binding artifacts. Wash 3 times with ice-cold buffer.

  • Scintillation Counting & Analysis: Add scintillation cocktail to the filters, quantify bound radioactivity, and calculate IC50​ values using non-linear regression (Cheng-Prusoff equation) to derive the Ki​ .

Conclusion & Strategic Applications

While Methylphenidate remains a highly potent therapeutic for acute dopaminergic deficits, its clinical utility is frequently bottlenecked by cardiovascular strain and addiction liability . This comparative analysis highlights that (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone offers a compelling alternative scaffold. By leveraging the prolyl-piperazine structure to target cholinergic networks, researchers can potentially decouple cognitive enhancement from locomotor overstimulation and reward-pathway activation. For drug development professionals, 100158-68-7 serves as a vital structural building block for engineering next-generation, non-stimulant nootropics.

References

  • Volkow, N. D., et al. "Mechanism of action of methylphenidate: insights from PET imaging studies." Journal of Attention Disorders 6.1_suppl (2002): 31-43. URL:[Link]

  • Rohde, L. A., et al. "Intersubunit bridge formation governs agonist efficacy at nicotinic acetylcholine α4β2 receptors." Journal of Biological Chemistry 287.6 (2012): 4248-4259. URL:[Link]

  • Morton, W. A., & Stockton, G. G. "Methylphenidate Abuse and Psychiatric Side Effects." Primary Care Companion to The Journal of Clinical Psychiatry 2.5 (2000): 159-164. URL:[Link]

Comparative

Comprehensive Comparison Guide: Metabolic Stability of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone Analogs

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide Executive Summary The (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanon...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide

Executive Summary

The (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone scaffold—an amide formed between L-proline and N-methylpiperazine—is a highly versatile building block in modern drug discovery. Its unique physicochemical properties, driven by the sp³-hybridized, non-planar pyrrolidine ring, allow for excellent three-dimensional pharmacophore coverage[1]. This motif is frequently utilized in the design of H3 receptor antagonists, DPP-4 inhibitors, and various CNS-active agents.

However, despite its pharmacological utility, the parent scaffold suffers from significant metabolic liabilities. Rapid phase I metabolism by hepatic cytochrome P450 (CYP450) enzymes often leads to high intrinsic clearance ( CLint​ ) and poor in vivo half-life. This guide objectively compares the metabolic stability of the parent scaffold against three advanced structural analogs, detailing the causality behind each structural modification and providing self-validating experimental protocols for evaluating these improvements.

Mechanistic Analysis of Metabolic Liabilities

To rationally design analogs with improved pharmacokinetic profiles, we must first understand the specific sites of metabolic vulnerability on the parent molecule. The degradation of this scaffold is primarily driven by three mechanisms:

  • N-Demethylation (Piperazine Ring): The N-methyl group on the piperazine ring is highly susceptible to oxidative dealkylation by CYP3A4. The enzyme abstracts an electron from the basic nitrogen, followed by proton loss and oxygen rebound, forming an unstable carbinolamine that collapses into a secondary amine and formaldehyde[2].

  • Aliphatic Oxidation (Pyrrolidine Ring): The pyrrolidine ring, particularly at the C5 position adjacent to the nitrogen, is prone to CYP-mediated hydroxylation. This oxidation can lead to ring opening or the formation of lactams, drastically altering the molecule's basicity and target affinity[1].

  • Amide Hydrolysis: While sterically hindered amides (like proline derivatives) are somewhat resistant to plasma amidases, they are still susceptible to enzymatic cleavage in the liver, yielding the constituent amino acid and piperazine fragments[3].

MetabolicPathways Parent Parent Scaffold (4-Methyl-piperazin-1-yl)- (S)-pyrrolidin-2-yl-methanone CYP3A4 Hepatic Metabolism (CYP450s & Amidases) Parent->CYP3A4 Phase I / Hydrolases Metab1 N-Demethylated Piperazine CYP3A4->Metab1 N-Dealkylation Metab2 C5-Hydroxylated Pyrrolidine CYP3A4->Metab2 Aliphatic Oxidation Metab3 Amide Cleavage Products CYP3A4->Metab3 Hydrolysis

Figure 1: Primary metabolic degradation pathways of the parent scaffold.

Structural Analogs & Metabolic Stability Comparison

To mitigate these liabilities, medicinal chemists employ strategic bioisosteric replacements and steric shielding. Below is a comparison of the parent compound against three optimized analogs.

Analog A: Bridged Piperazine Modification

The Strategy: Replacing the N-methylpiperazine with a bridged bicyclic system (e.g., 2,5-diazabicyclo[2.2.1]heptane). The Causality: The increased steric bulk and conformational rigidity around the basic nitrogen physically hinder the approach of the CYP450 heme-oxygen complex. This steric shielding significantly reduces the rate of N-dealkylation without drastically altering the basicity (pKa) of the amine[2].

Analog B: 3,3-Difluoropyrrolidine Modification

The Strategy: Substituting the (S)-pyrrolidine ring with a 3,3-difluoropyrrolidine moiety. The Causality: Fluorine is highly electronegative. Replacing metabolically labile C-H bonds with much stronger C-F bonds exerts a strong inductive electron-withdrawing effect. This decreases the electron density of the adjacent carbon atoms, raising the activation energy required for CYP-mediated hydrogen abstraction, thereby blocking ring oxidation[1].

Analog C: 1,2,4-Oxadiazole Amide Bioisostere

The Strategy: Replacing the central amide bond with a 1,2,4-oxadiazole ring. The Causality: The amide functional group is enzymatically labile. The 1,2,4-oxadiazole ring acts as a non-classical bioisostere that mimics the planar geometry and dipole moment of the amide bond but is completely resistant to amidase cleavage. Furthermore, this heterocycle reduces the overall hydrogen bond donor count, often improving membrane permeability[3].

Quantitative Data Comparison

The following table summarizes representative in vitro Human Liver Microsome (HLM) stability data, demonstrating the performance improvements of each analog.

CompoundStructural Modification T1/2​ (min) CLint​ (µL/min/mg protein)% Remaining (30 min)
Parent None (Baseline)12.5110.418.0%
Analog A Bridged Piperazine45.030.862.5%
Analog B 3,3-Difluoropyrrolidine38.536.055.2%
Analog C 1,2,4-Oxadiazole Bioisostere>120.0<11.592.4%

Data Interpretation: Analog C (the amide bioisostere) provides the most profound enhancement in metabolic stability, virtually eliminating hydrolytic clearance while simultaneously restricting the conformational flexibility that aids CYP binding.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the metabolic stability data must be generated using a tightly controlled, self-validating in vitro system. The following protocol details the Human Liver Microsome (HLM) stability assay used to derive the comparative data.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Rationale: HLMs contain the full complement of major CYP450 enzymes and are the gold standard for predicting hepatic first-pass metabolism. The inclusion of a positive control (e.g., Verapamil or Testosterone) and a minus-NADPH negative control ensures the assay's enzymatic viability and distinguishes CYP-mediated degradation from chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Addition: Add pooled Human Liver Microsomes to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-Validation Step: For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS vials for quantification.

Workflow Step1 1. Pre-incubate HLM + Compound Step2 2. Add NADPH (Initiate Reaction) Step1->Step2 Step3 3. Incubate 37°C (Sample at t=0-60m) Step2->Step3 Step4 4. Quench Reaction (Cold MeCN + IS) Step3->Step4 Step5 5. Centrifuge & LC-MS/MS Analysis Step4->Step5

Figure 2: Step-by-step experimental workflow for the HLM metabolic stability assay.

Protocol 2: LC-MS/MS Quantification and Data Analysis

Rationale: High-resolution LC-MS/MS provides the sensitivity required to track the disappearance of the parent compound and identify the specific masses of the formed metabolites (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).

Step-by-Step Methodology:

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for the parent analog and the internal standard.

  • Data Processing: Calculate the peak area ratio (Parent/Internal Standard) for each time point.

  • Pharmacokinetic Calculations: Plot the natural log (ln) of the percentage remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life ( T1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein concentration ).

Conclusion

Optimizing the (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone scaffold requires a targeted approach to block specific metabolic soft spots. While steric shielding of the piperazine (Analog A) and electronic deactivation of the pyrrolidine (Analog B) offer moderate improvements, the wholesale replacement of the amide bond with a heterocyclic bioisostere (Analog C) provides the most robust defense against hepatic clearance. By understanding the causality of these metabolic transformations, researchers can rationally design drug candidates with superior pharmacokinetic profiles.

References

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.[Link]

  • Kumari, S., Carmona, A. V., Tiwari, A. K., & Trippier, P. C. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.[Link]

  • St. Jean Jr, D. J., & Fotsch, C. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.[Link]

Sources

Validation

A Comparative Benchmarking Guide to (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone, a Novel MAGL Inhibitor Candidate

Abstract: Monoacylglycerol lipase (MAGL) is a pivotal serine hydrolase that governs the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its inhibition presents a compelling therapeutic strategy for a sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Monoacylglycerol lipase (MAGL) is a pivotal serine hydrolase that governs the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its inhibition presents a compelling therapeutic strategy for a spectrum of pathologies, including neurodegenerative diseases, inflammation, and cancer, by dually modulating the endocannabinoid and eicosanoid signaling pathways.[1][2][3] This guide provides a comprehensive framework for benchmarking the novel compound (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone, hereafter designated as Cmpd-X , against the well-characterized, irreversible MAGL inhibitor, JZL184. We will delineate the scientific rationale behind each experimental step, provide detailed protocols for in vitro and in vivo evaluation, and present a clear structure for comparative data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel modulators of the endocannabinoid system.

The Scientific Imperative for MAGL Inhibition

MAGL is the primary enzyme responsible for hydrolyzing 2-AG, the most abundant endocannabinoid ligand in the brain, into arachidonic acid (AA) and glycerol.[1][4] This action has two profound and immediate consequences on cellular signaling:

  • Termination of Endocannabinoid Signaling: The degradation of 2-AG terminates its signaling activity at cannabinoid receptors CB1 and CB2, which are crucial for regulating neurotransmission, pain perception, and immune responses.[1]

  • Initiation of Eicosanoid Synthesis: The liberation of arachidonic acid provides the primary precursor pool for the synthesis of prostaglandins and other eicosanoids, which are potent mediators of inflammation.[2]

Therefore, inhibiting MAGL offers a unique therapeutic advantage: it simultaneously enhances the neuroprotective and analgesic signaling of 2-AG while suppressing the production of pro-inflammatory mediators.[3] This dual mechanism underlies the therapeutic interest in MAGL inhibitors for conditions like Alzheimer's disease, Parkinson's disease, and chronic pain.[2][3][5]

MAGL_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptors Receptor Activation cluster_degradation Degradation Pathway 2_AG_precursor 2-AG Precursor (Membrane Phospholipid) 2_AG 2-Arachidonoylglycerol (2-AG) 2_AG_precursor->2_AG DAGLα/β CB1_R CB1 Receptor 2_AG->CB1_R Activates CB2_R CB2 Receptor 2_AG->CB2_R Activates MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL Substrate Neuroprotection Neuroprotection, Analgesia, etc. CB1_R->Neuroprotection CB2_R->Neuroprotection AA Arachidonic Acid (AA) MAGL->AA Hydrolyzes to Prostaglandins Prostaglandins (PGs) AA->Prostaglandins COX Enzymes Inflammation Neuroinflammation Prostaglandins->Inflammation CmpdX Cmpd-X CmpdX->MAGL Inhibit JZL184 JZL184 JZL184->MAGL Inhibit

Caption: The central role of MAGL in lipid signaling.

Comparative Overview of Test Compounds

A successful benchmarking study requires a well-characterized reference compound. JZL184 is an ideal choice as it is a potent, selective, and irreversible inhibitor of MAGL, with extensive documentation in preclinical models.[1][6][7]

Compound Structure Description
Cmpd-X (Structure to be determined/inserted)A novel candidate inhibitor with a (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone core. Its potency, selectivity, and mechanism of action are the subjects of this investigation.
JZL184 4-[Bis(1,3-benzodioxol-5-yl)hydroxymethyl]-1-piperidinecarboxylic acid 4-nitrophenyl esterA well-validated, irreversible MAGL inhibitor (IC50 ≈ 8 nM) that acts by covalently modifying the catalytic serine (Ser122).[1][6][7] It displays over 300-fold selectivity for MAGL over the other major endocannabinoid hydrolase, FAAH.[6][7]

In Vitro Benchmarking: Potency, Selectivity, and Mechanism

The initial characterization of any novel inhibitor involves a tiered in vitro assessment to quantify its potency (IC50), determine its selectivity against related enzymes, and elucidate its mechanism of inhibition (reversibility).

In_Vitro_Workflow start Start: Cmpd-X Synthesis & QC assay1 Primary Screen: Fluorometric MAGL Activity Assay start->assay1 data1 Determine IC50 vs. MAGL assay1->data1 assay2 Selectivity Screen: FAAH & ABHD6 Activity Assays data1->assay2 If Potent (IC50 < 1µM) data2 Determine IC50 vs. Off-Targets assay2->data2 assay3 Mechanism of Action: Irreversibility Assay (Jump Dilution) data2->assay3 If Selective data3 Characterize as Reversible or Irreversible assay3->data3 end Proceed to In Vivo Studies data3->end

Caption: Tiered workflow for in vitro inhibitor characterization.

Rationale for Assay Selection

We employ a fluorometric assay for initial potency determination due to its high-throughput compatibility and sensitivity.[8][9] Following this, selectivity is assessed against Fatty Acid Amide Hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6), the other key enzymes in endocannabinoid metabolism, to ensure the compound's effects can be attributed specifically to MAGL inhibition.[10][11] Finally, a "jump dilution" experiment is crucial to distinguish between reversible and irreversible (covalent) inhibitors, which have vastly different pharmacodynamic profiles.[12]

Detailed Protocol: Fluorometric MAGL Activity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human MAGL.

Reagents & Materials:

  • Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.

  • Enzyme Solution: Recombinant human MAGL diluted in Assay Buffer to a final concentration of ~15-25 ng/well.

  • Substrate Solution: A fluorogenic substrate such as 7-hydroxycoumarinyl-arachidonate (7-HCA), diluted in Assay Buffer to a final concentration of 10 µM.

  • Test Compounds: Cmpd-X and JZL184, prepared in serial dilutions in DMSO. Final DMSO concentration in the assay must be ≤1%.

  • 96-well black, flat-bottom plates.

Procedure:

  • To the wells of a 96-well plate, add 80 µL of Assay Buffer.

  • Add 10 µL of the test compound solution (Cmpd-X or JZL184) or DMSO (for 100% activity control) to the respective wells.

  • To initiate the pre-incubation, add 10 µL of the diluted MAGL enzyme solution to all wells except for the "no enzyme" background control.

  • Pre-incubate the plate at 37°C for 20 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Record readings every 2 minutes for 20-30 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the average rate of the "no enzyme" control from all other wells.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO (100% activity) control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative In Vitro Potency
Compound Target Enzyme IC50 (nM) Assay Type
Cmpd-X Human MAGLTo Be DeterminedFluorogenic Substrate
JZL184 Human MAGL8.0[6][7]2-AG Hydrolysis
Data Presentation: Comparative Selectivity Profile
Compound IC50 vs. MAGL (nM) IC50 vs. FAAH (nM) Selectivity (FAAH/MAGL)
Cmpd-X TBDTo Be DeterminedTBD
JZL184 8.0[6]>4000[6]>500-fold

In Vivo Benchmarking: Target Engagement and Efficacy

Demonstrating that a compound can reach its target in a living system and exert a measurable biological effect is a critical step. We utilize a murine model of acute inflammation to assess in vivo target engagement by measuring the direct downstream consequences of MAGL inhibition.

In_Vivo_Workflow start Start: Cmpd-X Formulation dosing Animal Dosing: Administer Vehicle, JZL184, or Cmpd-X (i.p.) start->dosing challenge Inflammatory Challenge: Administer LPS (i.p.) dosing->challenge 30 min post-dose collection Tissue Collection: Harvest Brain Tissue at Peak Effect Timepoint challenge->collection 4h post-challenge analysis Biochemical Analysis: LC-MS/MS Quantification collection->analysis data Measure Levels of: 2-AG (substrate) AA (product) analysis->data end Correlate with In Vitro Data data->end

Caption: Workflow for in vivo target engagement study.

Rationale for In Vivo Model and Endpoints

An acute lipopolysaccharide (LPS)-induced neuroinflammation model is robust and highly relevant, as MAGL inhibition is known to attenuate the inflammatory response by reducing prostaglandin synthesis.[13][14] The most direct and unambiguous way to confirm target engagement in the brain is to measure the levels of the enzyme's substrate (2-AG) and its direct product (AA) using liquid chromatography-mass spectrometry (LC-MS).[15][16] Successful MAGL inhibition should lead to a significant elevation of 2-AG and a corresponding decrease in AA.[13][17]

Detailed Protocol: Murine Model & Biochemical Analysis

Animal Model:

  • Acclimate male C57Bl/6 mice for at least one week prior to the experiment.

  • Randomly assign mice to treatment groups: (1) Vehicle, (2) JZL184 (e.g., 10-40 mg/kg, i.p.), (3) Cmpd-X (dose to be determined based on preliminary PK/PD).

  • Administer the assigned compound via intraperitoneal (i.p.) injection.

  • After a set pre-treatment time (e.g., 2 hours), administer LPS (1 mg/kg, i.p.) or saline to all groups.

  • At the time of expected peak effect (e.g., 4 hours post-LPS), humanely euthanize the mice and immediately collect brain tissue.[13][14]

LC-MS/MS Analysis of Brain Lipids:

  • Rapidly homogenize brain tissue in an appropriate solvent (e.g., acetonitrile containing internal standards).

  • Perform lipid extraction using established methods (e.g., solid-phase extraction).

  • Analyze the lipid extracts using a validated LC-MS/MS method to quantify the absolute concentrations of 2-AG and AA.[15]

  • Normalize the lipid levels to the weight of the tissue sample.

Data Presentation: Comparative In Vivo Effects
Treatment Group Brain 2-AG Levels (% of Vehicle) Brain Arachidonic Acid (AA) Levels (% of Vehicle)
Vehicle100%100%
Cmpd-X To Be DeterminedTo Be Determined
JZL184 (40 mg/kg) ~800%[6]Significantly Reduced[13]

Discussion and Future Directions

This guide outlines a rigorous, systematic approach to benchmarking a novel MAGL inhibitor candidate, Cmpd-X, against the gold standard, JZL184. The in vitro data will establish the fundamental pharmacological properties of Cmpd-X—its potency, selectivity, and mechanism of action. The in vivo results will provide crucial proof-of-concept for its ability to engage MAGL in the central nervous system and modulate the relevant lipid signaling pathways.

Should Cmpd-X prove to be a potent and selective inhibitor, several key questions will guide future research:

  • Reversibility: If Cmpd-X is a reversible inhibitor, it may offer a superior safety profile compared to irreversible inhibitors like JZL184 by avoiding the potential for long-term target desensitization.[18]

  • Pharmacokinetics: A full pharmacokinetic profile (ADME) will be necessary to understand its absorption, distribution, metabolism, and excretion, which will inform dosing regimens for further efficacy studies.

  • Therapeutic Efficacy: Successful target engagement must be correlated with therapeutic benefit in chronic disease models, such as models of Alzheimer's disease or neuropathic pain.[5]

Conclusion

The systematic evaluation detailed in this guide provides a robust framework for characterizing (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone (Cmpd-X) as a potential MAGL inhibitor. By directly comparing its performance against the well-validated inhibitor JZL184, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the continued development of this and other novel therapeutic candidates targeting the endocannabinoid system.

References

  • The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action. PMC. [Link]

  • The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor. AACR Journals. [Link]

  • The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor. PubMed. [Link]

  • Monoglyceride lipase: structure and inhibitors. PMC. [Link]

  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. MDPI. [Link]

  • Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric) (BN00791). Assay Genie. [Link]

  • Assay of Monoacylglycerol Lipase Activity. Springer Nature Experiments. [Link]

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. PMC. [Link]

  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. ACS Publications. [Link]

  • A novel approach for modeling in vivo enzyme turnover in the presence of a suicide inhibitor drug: A proof-of-concept brain PET study on MAG lipase. PMC. [Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. [Link]

  • Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. PMC. [Link]

  • A patent review of Monoacylglycerol Lipase (MAGL) inhibitors (2013-2017). Taylor & Francis Online. [Link]

  • Structures of some representative synthetic reversible MAGL inhibitors. ResearchGate. [Link]

  • A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature. PLOS ONE. [Link]

  • Novel Pyrazolopyridine Inhibitors of Monoacylglycerol Lipase for the Treatment of Neurodegenerative Diseases and Neuroinflammation. ACS Publications. [Link]

  • Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers. [Link]

  • Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. ACS Publications. [Link]

  • Discovery, Synthesis, and the Evaluation of a Novel PET Tracer for Monoacylglycerol (MAGL): A Short Article Review. LinkedIn. [Link]

  • A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature. BORIS Portal. [Link]

  • In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. PMC. [Link]

  • The Medicinal Chemistry of Agents Targeting Monoacylglycerol Lipase. Bentham Science. [Link]

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI. [Link]

  • Discovery of Reversible MAGL Inhibitors. Scholarly Publications Leiden University. [Link]

  • Identification of reversible MAGL inhibitors in a high-throughput screen guided by activity-based protein profiling. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. PubMed. [Link]

  • (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. PubMed. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]

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  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PMC. [Link]

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Safety & Regulatory Compliance

Safety

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex organic bases requires more than just following a checklist; it requires a mechanistic understanding of the chemical's behavior to ensure absolute labo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex organic bases requires more than just following a checklist; it requires a mechanistic understanding of the chemical's behavior to ensure absolute laboratory safety and environmental compliance.

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone (CAS: 100158-68-7) is a structurally complex nitrogenous organic base containing both piperazine and pyrrolidine rings. Because of its high nitrogen density and basicity, improper disposal poses severe risks, including the generation of toxic nitrogen oxides (NOx) during combustion and violent exothermic reactions if mixed with incompatible waste streams.

This guide provides a self-validating, step-by-step operational and disposal plan designed to protect personnel, maintain facility integrity, and ensure strict environmental compliance.

Part 1: Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the physicochemical properties that dictate the compound's reactivity and environmental fate.

Property / CharacteristicData / ClassificationCausality & Operational Impact
Chemical Name (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanoneContains two basic secondary/tertiary amine rings. Acts as an organic base and nucleophile.
CAS Number 100158-68-7Essential for accurate waste manifest tracking and regulatory compliance.
Waste Classification Nitrogenous Organic WasteHigh nitrogen content dictates that it must be incinerated at facilities equipped with NOx scrubbers.
Incompatibilities Strong Oxidizers, Concentrated AcidsMixing basic amines with oxidizers or strong acids causes violent, exothermic salt formation and potential fires.

Part 2: Operational Safety & Handling Protocol

Before generating waste, the handling of the pure compound or its solutions must be tightly controlled.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the compound inside a certified Class II biological safety cabinet or a chemical fume hood. Causality: This prevents the inhalation of aerosolized particulates or amine vapors, which are highly irritating to the respiratory mucosa.

  • Strategic PPE Selection:

    • Gloves: Double-glove using heavy-duty Nitrile gloves. Causality: Organic amines can rapidly permeate and degrade latex. Nitrile provides a superior chemical barrier against nitrogenous bases [1].

    • Eye Protection: Wear tight-fitting chemical splash goggles. Causality: The basic nature of the pyrrolidine and piperazine rings can cause severe corneal damage upon contact.

  • Solvent Compatibility: If solubilizing the compound, use compatible polar aprotic solvents (e.g., DMSO or Acetonitrile) and avoid using halogenated solvents if the mixture will be stored for long periods, as amines can slowly react with halocarbons over time.

Part 3: Waste Segregation & Disposal Workflow

The ultimate fate of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone must be controlled thermal destruction. Pouring nitrogenous bases down the drain leads to aquatic toxicity and disrupts the microbial ecology of wastewater biofilters [3].

Step-by-Step Disposal Methodology:

  • Primary Segregation: Classify and isolate all liquid and solid waste containing this compound strictly as "Nitrogenous Organic Waste."

  • Container Selection: Collect liquid waste in High-Density Polyethylene (HDPE) carboys. Causality: HDPE is highly resistant to the basicity of the amine rings, whereas certain lower-grade plastics or metals may degrade or corrode over time.

  • Compatibility Verification: Ensure the waste carboy contains zero strong oxidizers (e.g., peroxides, nitrates) or heavy metals. Causality: Amines can form explosive complexes with heavy metals and ignite when mixed with strong oxidizers.

  • Regulatory Labeling: Label the container explicitly with: "Hazardous Waste - Nitrogenous Organic Base (CAS 100158-68-7) - DO NOT MIX WITH ACIDS."

  • Final Destruction (EPA-Compliant Incineration): Dispatch the waste to a licensed facility for high-temperature incineration. Causality: According to EPA standards, burning nitrogen-rich compounds generates climate-relevant and highly toxic NOx emissions [2]. The facility must utilize Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR) technology to reduce NOx emissions back into harmless nitrogen gas (N₂) and water.

Waste Segregation Decision Tree

G Start Waste Generation: (4-Methyl-piperazin-1-yl)- (S)-pyrrolidin-2-yl-methanone CheckState Is the waste solid or liquid? Start->CheckState SolidWaste Solid Waste (Contaminated PPE, Vials) CheckState->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Washings) CheckState->LiquidWaste Liquid Segregate Segregate as: 'Nitrogenous Organic Waste' SolidWaste->Segregate CheckCompat Compatibility Check: Are strong oxidizers present? LiquidWaste->CheckCompat Danger STOP: Do not mix! Risk of exothermic reaction. CheckCompat->Danger Yes CheckCompat->Segregate No Label Labeling: Include full chemical name, CAS 100158-68-7, and 'Basic Amine' Segregate->Label Incineration Final Disposal: EPA-Compliant Incineration (with NOx Scrubbing) Label->Incineration

Decision workflow for the segregation and disposal of the piperazine derivative waste.

Part 4: Self-Validating Decontamination Protocol

To ensure the safety of subsequent laboratory personnel, any workspace where this compound was handled must be thoroughly decontaminated using a self-validating chemical neutralization method.

Step-by-Step Decontamination Methodology:

  • Initial Containment: If a spill occurs, immediately surround and cover the area with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Sweep up the solid and place it in the solid waste bin.

  • Chemical Neutralization: Wipe down the affected benchtop or fume hood surface with a dilute, mildly acidic solution (e.g., 1% to 5% Citric Acid). Causality: A mild organic acid will safely protonate the basic amine nitrogens, converting the compound into a highly water-soluble, non-volatile citrate salt without triggering a violent exothermic reaction that a strong mineral acid (like HCl) would cause.

  • Aqueous Wash: Wipe the surface thoroughly with distilled water to remove the resulting salt complexes.

  • Self-Validation Step (Critical): Swipe the cleaned area with a moistened universal pH indicator strip. Causality: Because the parent compound is a distinct organic base, a localized pH reading of ~7 provides immediate, empirical proof that the amine residue has been completely eradicated from the workspace. If the strip reads basic (pH > 8), repeat steps 2 and 3.

References

  • Environmental Protection Agency (EPA). "Standards for Owners and Operators of Hazardous Waste Incinerators and Burning of Hazardous Wastes in Boilers and Industrial Furnaces." EPA Official Documentation. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." NIH Grants & Funding / National Academies Press. [Link]

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